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  • Product: N-Boc-N-ethyl-DL-phenylalanine
  • CAS: 94732-07-7

Core Science & Biosynthesis

Foundational

N-Boc-N-ethyl-DL-phenylalanine: A Technical Guide for Peptidomimetic Design

Executive Summary N-Boc-N-ethyl-DL-phenylalanine represents a critical class of "sterically demanding" amino acid building blocks. Unlike standard proteinogenic amino acids, the introduction of an ethyl group on the back...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-N-ethyl-DL-phenylalanine represents a critical class of "sterically demanding" amino acid building blocks. Unlike standard proteinogenic amino acids, the introduction of an ethyl group on the backbone nitrogen eliminates the hydrogen bond donor capability of the amide bond and introduces significant steric bulk.

For drug development professionals, this compound is a strategic tool used to:

  • Enhance Metabolic Stability: The N-alkylation blocks the approach of proteolytic enzymes (peptidases) that require a free amide hydrogen or specific steric clearance to cleave peptide bonds.

  • Improve Membrane Permeability: By masking the polar N-H bond, the overall lipophilicity of the peptide increases, facilitating passive transport across cell membranes (the "chameleon effect").

  • Modulate Conformation: The N-ethyl group shifts the cis/trans peptide bond equilibrium, often favoring the cis conformation or inducing specific turn structures (e.g.,

    
    -turns) that are inaccessible to native peptides.
    

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 2-[tert-butoxycarbonyl(ethyl)amino]-3-phenylpropanoic acid

  • Common Name: N-Boc-N-ethyl-DL-phenylalanine

  • CAS Number (L-isomer reference): 70961-24-9 (Note: The DL-form is a racemic mixture; specific CAS for the racemate is less commonly indexed but chemically analogous).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 293.36 g/mol

Structural Analysis

The molecule consists of a phenylalanine backbone where the


-amino nitrogen is modified with two bulky groups: the tert-butoxycarbonyl (Boc) protecting group and an ethyl group.
  • Steric Environment: The N-ethyl group is significantly bulkier than the standard N-methyl group found in natural products like cyclosporine. This increased bulk creates severe steric clashes with the side chain (

    
     torsion) and the preceding carbonyl oxygen, heavily influencing the peptide backbone angles (
    
    
    
    ).
  • Chirality: The "DL" designation indicates a racemic mixture (50:50) of the (

    
    )- and (
    
    
    
    )-enantiomers.[1] In early-stage drug discovery, racemates are often used for cost-efficiency in library generation, though the L-isomer is preferred for mimicking native protein interactions.
Physicochemical Properties
PropertyValue / DescriptionImplications for Lab Work
Physical State Viscous oil or low-melting solidMay require gentle warming or handling as a liquid; difficult to crystallize.
Solubility Soluble in DCM, DMF, THF, EtOAcFully compatible with standard organic synthesis and SPPS solvents.
Lipophilicity High (LogP > 3.0 estimated)Enhances cell permeability; product purification often requires high % organic mobile phase in HPLC.
Stability Acid-labile (Boc group)Avoid exposure to TFA or HCl until deprotection is intended. Stable to basic conditions used in ester hydrolysis.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N-alkylated amino acids is non-trivial due to the risk of racemization and steric hindrance. The most robust method for generating N-Boc-N-ethyl-phenylalanine is the Benoiton-Cheung Direct Alkylation .

Protocol: Direct N-Ethylation of Boc-Phe-OH

This method utilizes sodium hydride (NaH) to generate a dianion (carboxylate and amide), followed by trapping with ethyl iodide (EtI).

Reagents:

  • Boc-DL-Phe-OH (1.0 equiv)[2]

  • Sodium Hydride (NaH), 60% dispersion in oil (3.0 - 3.5 equiv)

  • Ethyl Iodide (EtI) (8.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve Boc-DL-Phe-OH in anhydrous THF.

  • Dianion Formation: Cool the solution to 0°C. Add NaH portion-wise carefully (hydrogen gas evolution).

    • Mechanism:[3][4][5] The first equivalent deprotonates the carboxylic acid (

      
      ). The second equivalent deprotonates the carbamate nitrogen (
      
      
      
      ), creating a reactive nucleophilic center.
  • Alkylation: Add Ethyl Iodide dropwise. Allow the reaction to warm to room temperature and stir for 24–48 hours.

    • Note: The N-ethylation is slower than N-methylation due to the extra carbon bulk.

  • Quenching: Cool to 0°C. Quench excess NaH with water carefully.

  • Workup: Evaporate THF. Dilute with water and wash with diethyl ether (removes mineral oil and byproducts). Acidify the aqueous layer to pH 2–3 with 1N HCl (cold). Extract the product into Ethyl Acetate.[4][6]

  • Purification: Dry over

    
     and concentrate. If the product is an oil, it can often be used directly. If purification is needed, flash chromatography (Hexane/EtOAc) is recommended.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Boc-DL-Phe-OH Step1 1. Dissolve in THF 2. Cool to 0°C Start->Step1 Step2 Add NaH (3 equiv) (Forms Dianion) Step1->Step2 Deprotonation Step3 Add EtI (8 equiv) Stir 24h @ RT Step2->Step3 N-Alkylation Step4 Quench (H2O) Acidify to pH 3 Step3->Step4 Workup End N-Boc-N-ethyl-DL-Phe-OH (Viscous Oil) Step4->End Extraction

Caption: Optimized workflow for the direct N-ethylation of Boc-phenylalanine via the Benoiton method.

Part 3: Application in Peptide Synthesis

Incorporating N-Boc-N-ethyl-DL-phenylalanine into a peptide sequence presents unique challenges. The N-ethyl group acts as a "gatekeeper," sterically blocking the approach of incoming reagents.

Coupling Strategies

Challenge: Coupling the next amino acid onto the N-ethylated residue is extremely difficult. The nucleophilicity of the N-ethyl amine is low, and the steric clutter prevents standard active esters (like HOBt esters) from reacting efficiently.

Recommended Protocol:

  • Reagents: Use high-power coupling agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP are superior to DCC/DIC.

  • Conditions:

    • Use HOAt as an additive (more effective than HOBt for hindered amines).

    • Perform Double Coupling : Repeat the coupling step 2x to ensure completion.

    • Monitoring: Standard colorimetric tests (Kaiser test) may give false negatives/positives. Use Chloranil test or micro-cleavage HPLC/MS to verify coupling.

Conformational Impact: The Cis-Peptide Bond

In standard peptides, the trans amide bond is favored by ~1000:1. However, N-alkylation destabilizes the trans form because the N-alkyl group clashes with the side chain of the preceding residue (


).
  • Result: N-ethyl peptides often exist as a significant population of cis isomers (up to 30-50% depending on solvent).

  • Biological Consequence: This can induce a "kink" in the peptide chain, mimicking specific turn structures found in bioactive loops of proteins.

ConformationalEquilibrium Trans Trans-Isomer (Standard) Cis Cis-Isomer (Turn Inducer) Trans->Cis Equilibrium Shift Steric N-Ethyl Steric Bulk Steric->Trans Destabilizes Steric->Cis Favors (Relatively)

Caption: N-ethylation shifts the equilibrium toward the cis-amide bond, enabling the design of tight turn mimetics.

Part 4: Analytical Characterization

To validate the identity of N-Boc-N-ethyl-DL-phenylalanine, researchers should look for specific spectral signatures.

Proton NMR ( -NMR)
  • Boc Group: Strong singlet at

    
     ppm (9H).
    
  • N-Ethyl Group:

    • Triplet:

      
       ppm (3H, 
      
      
      
      ).
    • Multiplet/Broad Signal:

      
       ppm (2H, 
      
      
      
      ). Note: This signal is often broadened or split due to cis/trans rotamers.
  • Phenyl Ring: Multiplet at

    
     ppm (5H).
    
  • 
    -Proton:  Multiplet at 
    
    
    
    ppm (1H).
Mass Spectrometry (ESI-MS)
  • Positive Mode: Look for

    
     (316.36 Da) or 
    
    
    
    (294.36 Da).
  • Fragmentations: Loss of the Boc group (

    
     Da) is common, showing a peak at 
    
    
    
    .

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C. The Boc group is sensitive to heat and moisture over long periods.

  • Handling: Use standard PPE (Gloves, Goggles). When using NaH for synthesis, extreme caution is required due to flammability and hydrogen gas evolution.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.

  • Chatterjee, J., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.

  • ChemicalBook. N-Boc-N-ethyl-L-phenylalanine Product Entry (CAS 70961-24-9).

Sources

Exploratory

N-Boc-N-ethyl-DL-phenylalanine CAS number and synonyms

As a Senior Application Scientist specializing in peptidomimetics and synthetic library generation, I frequently encounter the unique synthetic bottlenecks associated with N-alkylated amino acids. N-Boc-N-ethyl-DL-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptidomimetics and synthetic library generation, I frequently encounter the unique synthetic bottlenecks associated with N-alkylated amino acids. N-Boc-N-ethyl-DL-phenylalanine is a highly valuable, yet synthetically demanding, building block used to engineer conformational rigidity and metabolic stability into peptide-based therapeutics.

This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic rationale for its use, and field-proven, self-validating protocols for overcoming the steric hindrance it introduces during Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Physicochemical Profiling

Before integrating N-Boc-N-ethyl-DL-phenylalanine into a synthetic pipeline, it is critical to establish its exact nomenclature and physical parameters to ensure proper handling and stoichiometric calculations.

Table 1: Nomenclature and Identifiers

Attribute Value
Primary Name N-Boc-N-ethyl-DL-phenylalanine
CAS Registry Number 94732-07-7[1]
Synonyms Boc-N-ethyl-D,L-phenylalanine; N-(tert-butoxycarbonyl)-N-ethylphenylalanine; 2-{amino}-3-phenylpropanoic acid[1],
Molecular Formula C16H23NO4[1]
Molecular Weight 293.36 g/mol
MDL Number MFCD31616594

| InChI Key | XPUONYUXLITPJQ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Property Value
Physical Form Solid / Powder[2]
Melting Point 137 - 138 °C[2]
Storage Temperature Room Temperature (RT); 0-4°C for long-term stability[2]

| Stereochemistry | Racemic mixture (DL); yields diastereomers upon coupling[1] |

Mechanistic Rationale: The Role of N-Alkylation in Drug Design

The decision to incorporate an N-ethylated residue like N-Boc-N-ethyl-DL-phenylalanine is rarely arbitrary. It is a deliberate structural modification designed to overcome the poor pharmacokinetic (PK) profiles of natural peptides.

When the N-ethyl group is introduced into the peptide backbone, it eliminates the hydrogen bond donor capacity of the amide nitrogen. This fundamental alteration induces a cis/trans prolyl-like isomerization state and increases the overall lipophilicity of the molecule. Causally, this conformational constraint physically blocks the active sites of proteolytic enzymes, drastically increasing the half-life of the peptide in vivo[3]. Furthermore, the shedding of water molecules (desolvation) required to cross lipid bilayers is facilitated by the lack of the N-H bond, directly resulting in enhanced membrane permeability[3].

Pathway N_Alkyl N-Ethyl-Phenylalanine Incorporation Steric Increased Steric Bulk (N-Ethyl Group) N_Alkyl->Steric induces H_Bond Loss of Amide H-Bond Donor N_Alkyl->H_Bond causes Protease Proteolytic Resistance Steric->Protease blocks proteases Conform Conformational Rigidity Steric->Conform restricts phi/psi angles Permeability Enhanced Membrane Permeability H_Bond->Permeability increases lipophilicity

Mechanistic pathways linking N-alkylation to enhanced peptide pharmacokinetics.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The primary obstacle in utilizing N-Boc-N-ethyl-DL-phenylalanine is the severe steric hindrance imposed by the N-ethyl group[4]. This creates a dual-faceted challenge during SPPS:

  • Primary Coupling: The carboxyl group of the N-ethyl amino acid is hindered, requiring highly efficient coupling reagents (e.g., HATU) to acylate the resin-bound peptide.

  • Secondary Coupling (Elongation): Once the Boc group is removed, the resulting secondary amine exhibits drastically reduced nucleophilicity[4]. Standard uronium salts (like HBTU or HATU) are contraindicated here, as the slow coupling rate allows the uronium salt to react directly with the secondary amine, causing irreversible guanidinylation and chain truncation[4].

To circumvent this, elongation onto the N-ethyl amine mandates the use of phosphonium salts (e.g., PyAOP) or highly reactive acylating agents like bis(trichloromethyl) carbonate (BTC)[3].

Workflow Start Resin-Bound Peptide (Free Amine) Activation Activate N-Boc-N-ethyl-DL-Phe (HATU / HOAt / DIPEA) Start->Activation Coupling Primary Coupling (45°C, 2-4 Hours) Activation->Coupling Add to resin Deprotect Boc Deprotection (TFA / DCM) Coupling->Deprotect Wash & Cleave Boc Next Elongation via PyAOP (Avoid Uronium Salts) Deprotect->Next Highly hindered secondary amine

Optimized SPPS workflow for sterically hindered N-ethyl residues.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate mandatory colorimetric checkpoints to verify reaction completion, preventing the propagation of deletion sequences.

Protocol A: Primary Coupling of N-Boc-N-ethyl-DL-Phe to Resin

Objective: Couple the sterically hindered carboxylate to a free primary amine on the resin.

  • Activation: Dissolve 3.0 equivalents (eq) of N-Boc-N-ethyl-DL-phenylalanine and 2.9 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at 45°C for 2 to 4 hours to overcome the activation energy barrier imposed by the steric bulk.

  • Wash: Drain the reactor and wash the resin sequentially with DMF (3x) and DCM (3x).

  • Self-Validation Checkpoint (Kaiser Test): Extract a few resin beads and perform a standard ninhydrin (Kaiser) test.

    • Causality: A primary amine reacts with ninhydrin to produce a deep blue color (Ruhemann's purple). A negative result (yellow/colorless) confirms that the primary amine has been successfully acylated by the N-Boc-N-ethyl-DL-Phe. If blue, repeat steps 1-3.

Protocol B: Secondary Coupling (Elongation)

Objective: Couple the next amino acid onto the highly hindered N-ethyl secondary amine.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.

  • Self-Validation Checkpoint 1 (Chloranil Test): Perform a Chloranil test on a few beads.

    • Causality: The Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines, turning the beads dark blue/green. A positive result validates successful Boc removal.

  • Activation of Next Residue: Dissolve 4.0 eq of the subsequent Fmoc/Boc-protected amino acid and 3.9 eq of PyAOP (Phosphonium salt) in DMF. Add 8.0 eq DIPEA.

  • Coupling: Add to the resin and agitate at 45°C for 4 to 12 hours.

  • Self-Validation Checkpoint 2 (Chloranil Test): Repeat the Chloranil test. A negative result (yellow/colorless) confirms the successful elongation of the peptide chain.

Cleavage and Deprotection Strategies: Mitigating Backbone Hydrolysis

A critical, often overlooked causality in the synthesis of N-alkylated peptides is their instability under strongly acidic cleavage conditions[5].

During global deprotection using Brønsted acids (e.g., TFA), peptides containing N-alkyl amino acids are highly susceptible to peptide bond cleavage[6]. The increased basicity of the N-alkyl amide facilitates the acid-mediated formation of an oxazolonium intermediate[6]. Upon aqueous workup or exposure to ambient moisture, this intermediate rapidly hydrolyzes, destroying the peptide backbone.

Mitigation Strategy: When cleaving peptides containing N-Boc-N-ethyl-DL-phenylalanine, utilize a low-concentration TFA cocktail (e.g., 92.5% TFA, 2.5% TIPS, 2.5% thioanisole, 2.5% water)[7], keep cleavage times strictly under 2 hours, and precipitate immediately in cold diethyl ether to minimize the duration the peptide spends in the acidic, aqueous-prone environment.

Data Summary: Reagent Efficacy Comparison

To summarize the causality behind reagent selection, Table 3 outlines the efficacy of various coupling chemistries when dealing with the N-ethyl secondary amine.

Table 3: Coupling Reagent Efficacy for N-Alkylated Amines

Reagent Class Example Efficacy on N-Ethyl Amines Risk of Guanidinylation Recommendation
Carbodiimides DIC / HOBt Low None Not recommended for N-alkyl elongation
Uronium Salts HATU, HBTU Moderate to High High (Truncation risk) Use for primary coupling, avoid for secondary

| Phosphonium Salts | PyAOP, PyBOP | High | None | Highly Recommended for elongating N-ethyl chains |

References

  • National Institutes of Health (NIH) / RSC Publishing. "Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues". Molecular BioSystems. URL:[Link]

  • American Chemical Society (ACS). "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides". Organic Process Research & Development. URL:[Link]

  • Molaid. "Boc-N-ethyl-D,L-phenylalanine - CAS 94732-07-7". Molaid Chemical Database. URL: [Link]

Sources

Foundational

Analytical and Synthetic Profiling of Racemic N-Boc-N-ethyl-phenylalanine: Molecular Weight Derivation and Peptidomimetic Applications

Executive Summary Racemic N-Boc-N-ethyl-phenylalanine (CAS: 94732-07-7) is a highly specialized, non-natural amino acid derivative utilized extensively in the design of advanced peptidomimetics and macrocyclic drugs[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Racemic N-Boc-N-ethyl-phenylalanine (CAS: 94732-07-7) is a highly specialized, non-natural amino acid derivative utilized extensively in the design of advanced peptidomimetics and macrocyclic drugs[1]. Comprising a 1:1 mixture of D- and L-enantiomers, this building block introduces critical structural modifications—specifically N-alkylation—that enhance the pharmacokinetic properties of peptide therapeutics.

This technical whitepaper provides an in-depth analysis of its molecular weight derivation (293.36 g/mol ), physicochemical properties, and its strategic role in peptide synthesis. Furthermore, it establishes self-validating analytical protocols for researchers to verify its molecular weight via Mass Spectrometry (ESI-MS) and resolve its enantiomeric composition via Chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical Profiling & Molecular Weight Derivation

The molecular weight of N-Boc-N-ethyl-phenylalanine is a direct function of its three constituent modules: the native phenylalanine core, the N-ethyl alkylation, and the tert-butyloxycarbonyl (Boc) protecting group.

  • Phenylalanine Core (

    
    ):  Provides the aromatic side chain responsible for hydrophobic interactions.
    
  • N-Ethyl Group (

    
     net):  Replaces the primary amine proton, adding steric bulk.
    
  • N-Boc Group (

    
     net):  Replaces the secondary amine proton, providing orthogonal protection during synthesis.
    

The resulting chemical formula is


 , yielding an average molecular weight of 293.36  g/mol [1]. For mass spectrometry, the monoisotopic mass is critical, calculated at 293.1627 Da.
Quantitative Data Summaries

Table 1: Baseline Physicochemical Properties

Property Value Analytical Significance

| Chemical Formula |


 | Dictates exact mass and isotopic distribution. |
| Average Molecular Weight  | 293.363  g/mol  | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass  | 293.1627 Da | Target mass for high-resolution MS (HRMS). |
| CAS Registry Number  | 94732-07-7 | Identifies the DL-racemic mixture[1]. |

Table 2: Expected ESI-MS Adducts (Positive Ion Mode)

Ion Species Formula Expected m/z Relative Abundance / Note

| Protonated


  | 

| 294.1700 | Base peak in acidic mobile phases. | | Sodiated

|

| 316.1519 | High affinity due to Boc oxygen chelation. | | Potassiated

|

| 332.1259 | Trace, dependent on glassware/solvent purity. |

G Compound Racemic N-Boc-N-ethyl-phenylalanine MW: 293.36 g/mol Core Phenylalanine Core (C9H11NO2) Compound->Core Base structure NEthyl N-Ethyl Group (+C2H4) Compound->NEthyl N-alkylation Boc N-Boc Group (+C5H8O2) Compound->Boc N-protection

Structural deconstruction of N-Boc-N-ethyl-phenylalanine and its functional moieties.

Structural Significance in Drug Development

The integration of N-Boc-N-ethyl-phenylalanine into peptide backbones is not merely structural; it is a calculated pharmacokinetic strategy.

The Role of N-Alkylation

N-alkylated amino acids, such as N-ethyl-phenylalanine, are highly valuable building blocks in peptide science[2]. The N-ethyl group eliminates a hydrogen-bond donor from the peptide backbone. This reduction in desolvation energy significantly enhances the molecule's ability to cross lipophilic cell membranes. Furthermore, the steric hindrance imposed by the ethyl group restricts the conformational flexibility of the peptide bond, shielding it from proteolytic cleavage and thereby increasing metabolic stability in vivo[2].

Synthesis Challenges and the Boc Strategy

Incorporating N-alkylated residues via Solid-Phase Peptide Synthesis (SPPS) presents distinct thermodynamic challenges. The steric bulk of the N-ethyl group drastically reduces the nucleophilicity of the secondary amine, leading to sluggish coupling reactions[2]. To overcome this, highly efficient uronium/aminium coupling reagents like HATU or phosphonium salts like PyAOP are required to drive the reaction to completion without risking racemization[2].

While Fmoc is the standard protecting group in modern SPPS, the Boc strategy is often preferred for highly N-alkylated, sterically hindered sequences. Under the basic deprotection conditions of Fmoc chemistry, N-alkylated peptides are highly prone to diketopiperazine (DKP) formation or backbone cleavage via oxazolonium intermediates[3]. Boc protection, which is removed under acidic conditions (e.g., TFA), mitigates these specific base-catalyzed side reactions, making it indispensable for synthesizing complex, N-alkyl-rich macrocyclic drugs[3].

Analytical Workflows for Verification

Because the sample is racemic, verifying the compound requires a dual-pronged analytical approach. The molecular weight must be confirmed to ensure chemical identity, while chiral chromatography is required to validate the 1:1 enantiomeric ratio, as D- and L-enantiomers possess identical masses and scalar physicochemical properties.

G Sample Racemic N-Boc-N-ethyl-phenylalanine LCMS ESI-MS Analysis (MW Verification) Sample->LCMS Aliquot 1 HPLC Chiral HPLC (Enantiomeric Resolution) Sample->HPLC Aliquot 2 MassResult [M+H]+ m/z 294.17 [M+Na]+ m/z 316.15 LCMS->MassResult Ionization ChiralResult D- and L- Peaks (Baseline Separation) HPLC->ChiralResult Chiral Stationary Phase

Parallel analytical workflow for molecular weight verification and chiral resolution.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to troubleshoot potential deviations.

Protocol 1: LC-MS Analysis for Molecular Weight Confirmation

Objective: Verify the 293.36 g/mol molecular weight via positive mode Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve 1 mg of Racemic N-Boc-N-ethyl-phenylalanine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, enforcing the formation of the

      
       ion (m/z 294.17) and preventing signal suppression.
      
  • System Equilibration (Self-Validation Step): Run a blank injection (diluent only) prior to the sample.

    • Causality: Ensures the system is free of carryover, validating that any m/z 294.17 or 316.15 signals originate strictly from the sample.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: While the primary goal is MS detection, the C18 column separates the target molecule from potential synthesis impurities (e.g., des-ethyl or des-Boc derivatives), preventing ion suppression in the MS source.

  • Data Acquisition: Scan from m/z 100 to 600. Extract ion chromatograms (EIC) for 294.17 and 316.15.

Protocol 2: Chiral HPLC Separation of the Racemate

Objective: Resolve the D- and L-enantiomers to confirm the racemic nature of the mixture.

  • Column Selection: Equip the HPLC with an immobilized polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

    • Causality: The chiral grooves in the polysaccharide matrix form transient, stereoselective diastereomeric complexes with the enantiomers, causing them to elute at different times.

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v).

    • Causality: Isocratic conditions maintain a constant thermodynamic environment, maximizing the resolution (

      
      ) between the peaks. TFA is critical; it suppresses the ionization of the free carboxylic acid on the phenylalanine, preventing peak tailing and ensuring sharp, quantifiable Gaussian peaks.
      
  • Execution & Validation: Inject 10 µL of the sample (1 mg/mL in mobile phase). Monitor UV absorbance at 210 nm and 254 nm.

    • Causality: The racemic standard must yield two peaks of exactly equal area (1:1 ratio). Achieving baseline resolution (

      
      ) on this standard self-validates the method, proving the system is capable of detecting enantiomeric excess (ee) in future asymmetric synthesis batches.
      

References

  • [1] Title: Boc-N-ethyl-D,L-phenylalanine - CAS 94732-07-7. Source: Molaid. URL:

  • [2] Title: Application Notes and Protocols for Boc-N-Ethylglycine in Solid-Phase Peptide Synthesis (SPPS). Source: Benchchem. URL:

  • [3] Title: Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Source: ACS Publications. URL:

Sources

Exploratory

The Isomeric Divide: A Technical Guide to N-Boc-N-ethyl-L-phenylalanine and its DL-Isomer for Researchers and Drug Development Professionals

Introduction: The Critical Role of Chirality in Phenylalanine Derivatives In the landscape of drug discovery and peptide synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Phenylalanine Derivatives

In the landscape of drug discovery and peptide synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the differences between N-Boc-N-ethyl-L-phenylalanine, a single enantiomer, and its racemic counterpart, N-Boc-N-ethyl-DL-phenylalanine. Understanding these differences is crucial for researchers, scientists, and drug development professionals to ensure the synthesis of safe, effective, and well-characterized therapeutic agents. The presence of the N-ethyl group introduces unique properties compared to its more common N-methyl analog, influencing factors such as steric hindrance and lipophilicity, which can be critical in peptide design and drug-receptor interactions[1].

This guide will delve into the structural and physicochemical distinctions, provide detailed protocols for their synthesis and analytical differentiation, and discuss the significant implications of isomeric purity in a research and development context.

Structural and Physicochemical Distinctions

The fundamental difference between N-Boc-N-ethyl-L-phenylalanine and its DL-isomer lies in their stereochemistry at the alpha-carbon. The "L" designation indicates a specific spatial arrangement of the substituents, while the "DL" form, a racemate, is an equal mixture of the L- and D-enantiomers.

Figure 1: Stereochemical Difference L_isomer L_isomer L_isomer2 L_isomer2 D_isomer D_isomer

Caption: Structural representation of the L-isomer versus the racemic mixture.

This seemingly subtle structural difference gives rise to distinct macroscopic properties, most notably their interaction with plane-polarized light. The L-enantiomer is optically active, rotating plane-polarized light in a specific direction, while the racemic DL-mixture is optically inactive due to the opposing rotations of the two enantiomers canceling each other out.

PropertyN-Boc-N-ethyl-L-phenylalanineN-Boc-N-ethyl-DL-phenylalanineRationale for Difference
Molecular Formula C₁₆H₂₃NO₄C₁₆H₂₃NO₄Identical as they are stereoisomers.
Molecular Weight 293.36 g/mol 293.36 g/mol Identical as they are stereoisomers.
Appearance Typically a white to off-white solidTypically a white to off-white solidPhysical state is generally the same.
Melting Point Expected to be a sharp, defined rangeExpected to be a broader range and potentially lowerRacemates can have different crystal lattice energies than pure enantiomers.
Optical Rotation Optically active (specific rotation value)Optically inactive ([α] = 0°)The equal and opposite rotation of light by the D and L enantiomers in the DL-mixture results in no net rotation.
Solubility May differ from the racemateMay differ from the pure enantiomerCrystal packing differences can affect solubility. Racemates can sometimes be more or less soluble than the pure enantiomers.

Synthesis Protocols

The synthesis of these compounds involves two key steps: N-ethylation of the amino acid and subsequent protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, or vice versa. The choice of starting material—L-phenylalanine or DL-phenylalanine—determines the stereochemical outcome.

Synthesis of N-Boc-N-ethyl-L-phenylalanine

This synthesis starts with the enantiomerically pure L-phenylalanine. A common route involves reductive amination followed by Boc protection. It is crucial to use reaction conditions that minimize racemization[2].

Step-by-Step Protocol:

  • Reductive Amination:

    • Dissolve L-phenylalanine (1 equivalent) in an appropriate solvent system (e.g., methanol/water).

    • Add acetaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours to form the Schiff base.

    • Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with an acid (e.g., 1M HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of N-ethyl-L-phenylalanine to precipitate the product. Filter and dry the solid.

  • Boc Protection:

    • Suspend the synthesized N-ethyl-L-phenylalanine (1 equivalent) in a mixture of dioxane and water[3].

    • Add sodium hydroxide (1.5 equivalents) and stir until the amino acid dissolves.

    • Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)[4].

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with a non-polar solvent like hexane.

    • Acidify the aqueous layer to pH 2-3 with a cold acid solution (e.g., 1M HCl or KHSO₄)[3].

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-N-ethyl-L-phenylalanine.

Synthesis of N-Boc-N-ethyl-DL-phenylalanine

The synthesis of the racemic mixture follows a similar procedure, but starts with DL-phenylalanine.

Step-by-Step Protocol:

  • Reductive Amination:

    • Follow the same procedure as for the L-isomer, but substitute L-phenylalanine with DL-phenylalanine.

  • Boc Protection:

    • Follow the same procedure as for the L-isomer, using the N-ethyl-DL-phenylalanine synthesized in the previous step.

Analytical Methodologies for Differentiation

Differentiating between the L-isomer and the DL-racemate is a critical aspect of quality control in research and manufacturing. The two primary techniques for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Polarimetry: A Macroscopic View of Chirality

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. This technique provides a bulk measurement of the optical activity of the sample.

Principle: A solution of N-Boc-N-ethyl-L-phenylalanine will rotate plane-polarized light, and the observed rotation is proportional to the concentration of the sample and the path length of the polarimeter cell. The DL-isomer, being a racemic mixture, will not exhibit any optical rotation.

Step-by-Step Protocol for Determining Optical Purity:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., methanol or ethanol).

  • Standard Preparation: Prepare a solution of a certified reference standard of N-Boc-N-ethyl-L-phenylalanine at a known concentration (e.g., c = 1 in methanol).

  • Standard Measurement: Measure the optical rotation of the standard solution and record the specific rotation, [α].

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • Sample Measurement: Measure the optical rotation of the sample solution.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

Figure 2: Polarimetry Workflow start Prepare Sample and Standard Solutions calibrate Calibrate Polarimeter with Blank start->calibrate measure_std Measure Optical Rotation of Standard calibrate->measure_std measure_sample Measure Optical Rotation of Sample measure_std->measure_sample calculate Calculate Enantiomeric Excess measure_sample->calculate end Report Result calculate->end Figure 3: Chiral HPLC Workflow start Prepare Mobile Phase and Equilibrate HPLC System prep_samples Prepare Racemic Standard and Sample Solutions start->prep_samples inject_std Inject Racemic Standard to Determine Retention Times prep_samples->inject_std inject_sample Inject Sample prep_samples->inject_sample acquire_data Acquire Chromatogram inject_std->acquire_data inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Enantiomeric Excess integrate->calculate end Report Purity calculate->end

Sources

Foundational

An In-Depth Technical Guide to N-Boc-N-ethyl-DL-Phe-OH: Synthesis, Properties, and Applications

Introduction In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. N-al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. N-alkylation of the peptide backbone is a particularly powerful modification that can profoundly influence a peptide's conformation, proteolytic stability, and cell permeability.[1][2] This guide provides a comprehensive technical overview of N-Boc-N-ethyl-DL-Phe-OH, a protected, racemized, N-alkylated phenylalanine derivative.

While specific data for the DL-racemate is not extensively documented in readily available literature, this whitepaper constructs a robust technical profile by synthesizing information from its L-enantiomer (N-Boc-N-ethyl-L-phenylalanine) and established principles of N-alkylation chemistry. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, offering insights into the synthesis, characterization, and strategic application of this unique building block.

Chemical Identity and Properties

The first step in understanding any chemical entity is to establish its precise identifiers. While a specific CAS number for the DL-racemic mixture was not found, the identifiers for the closely related L-enantiomer provide a critical reference point.

IdentifierValueSource
Chemical Name (2RS)-2-[(tert-butoxycarbonyl)(ethyl)amino]-3-phenylpropanoic acidIUPAC Nomenclature
Common Synonyms N-Boc-N-ethyl-DL-phenylalanine, Boc-N(Et)-DL-Phe-OH-
Molecular Formula C₁₆H₂₃NO₄[3]
Molecular Weight 293.36 g/mol [3]
CAS Number Not Found (DL-form); 70961-24-9 (L-form)[3]
IUPAC Name (L-form) (2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid[4]
InChI (L-form) 1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1[4]
InChIKey (L-form) XPUONYUXLITPJQ-ZDUSSCGKSA-N[4]
SMILES (DL-form) CCN(C(CC1=CC=CC=C1)C(O)=O)C(=O)OC(C)(C)CDerived

Note: The SMILES and IUPAC names for the DL-form are derived based on the known structure of the L-enantiomer.

Synthesis and Purification

The synthesis of N-Boc-N-ethyl-DL-Phe-OH is not a trivial, single-step process. It requires a strategic, multi-step approach that begins with the parent amino acid, DL-Phenylalanine. The causality behind this workflow is rooted in the need to selectively modify the amine and carboxylic acid functionalities without undesirable side reactions.

Proposed Synthetic Workflow

The most logical pathway involves two primary transformations:

  • Boc Protection: The amino group of DL-Phenylalanine is first protected with a tert-butoxycarbonyl (Boc) group. This is a critical step to prevent N,N-dialkylation and other side reactions in the subsequent step. The Boc group is stable under the basic conditions required for N-alkylation but can be readily removed later under acidic conditions.

  • N-Ethylation: The protected N-Boc-DL-Phe-OH is then selectively ethylated at the nitrogen atom. This reaction requires a strong base to deprotonate the amide proton, creating a nucleophilic anion that can then react with an ethylating agent.

G cluster_0 Synthesis Pathway A DL-Phenylalanine B N-Boc-DL-Phe-OH A->B (Boc)₂O, Base (e.g., NaOH, Na₂CO₃) C N-Boc-N-ethyl-DL-Phe-OH B->C 1. Strong Base (e.g., NaH, KOtBu) 2. Ethylating Agent (e.g., EtI, EtBr)

Caption: Proposed synthesis workflow for N-Boc-N-ethyl-DL-Phe-OH.
Step-by-Step Experimental Protocol (Exemplary)

This protocol is synthesized from established methods for Boc protection and subsequent N-alkylation of Boc-amino acids.[5][6]

Part A: Synthesis of N-Boc-DL-Phenylalanine

  • Dissolution: Suspend DL-Phenylalanine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension in an ice bath and add a base, such as sodium hydroxide (approx. 2 equivalents), to raise the pH and dissolve the amino acid.

  • Boc-Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.1 equivalents) portion-wise while vigorously stirring and maintaining a cool temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). A white precipitate of the product should form.

  • Isolation: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield N-Boc-DL-Phe-OH, typically as a white solid.

Part B: N-Ethylation of N-Boc-DL-Phenylalanine

Causality: This step requires anhydrous conditions as the strong bases used react violently with water. Tetrahydrofuran (THF) is a common aprotic solvent. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate both the carboxylic acid and the Boc-protected amine, forming a dianion.[5] The subsequent addition of an ethylating agent, like ethyl iodide (EtI), results in the desired N-alkylation.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-DL-Phe-OH (1 equivalent) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or lower (e.g., -20 °C) in an appropriate cooling bath.[6]

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, >2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkylation: After gas evolution ceases, add ethyl iodide (EtI, >2 equivalents) dropwise to the reaction mixture, maintaining the cold temperature.

  • Reaction: Allow the reaction to stir at a low temperature for several hours, then warm to room temperature and stir overnight. Monitor reaction completion by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, while cooling in an ice bath.

  • Work-up and Purification: Acidify the aqueous layer to pH 3-4 and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product will likely require purification by column chromatography on silica gel to separate it from starting material and any O-alkylated byproducts.

Applications in Research and Drug Development

The true value of a building block like N-Boc-N-ethyl-DL-Phe-OH lies in its application. N-alkylation is a well-established strategy in medicinal chemistry to confer advantageous properties upon peptide-based therapeutics.[1]

Enhancing Proteolytic Stability

The amide bond is the primary site of cleavage by proteases. By replacing the N-H proton with an N-ethyl group, a tertiary amide bond is formed within the peptide backbone. This steric hindrance prevents recognition and binding by many common proteases, significantly increasing the in-vivo half-life of the resulting peptide.

Modulating Conformation and Bioactivity

The N-H proton of a standard amide bond is a crucial hydrogen bond donor, essential for the formation of secondary structures like α-helices and β-sheets. The removal of this hydrogen bond donor capability and the introduction of a new steric constraint by the N-ethyl group disrupts these traditional structures.[1] This conformational perturbation can:

  • Lock-in a Bioactive Conformation: Force the peptide into a specific turn or bend that may be optimal for receptor binding.

  • Improve Membrane Permeability: The disruption of internal hydrogen bonding networks and increased lipophilicity can enhance the ability of a peptide to cross cell membranes, a major hurdle in peptide drug development.[1]

  • Explore New Pharmacological Space: Altered conformations can lead to novel binding interactions with target receptors, potentially changing a peptide from an agonist to an antagonist, or vice-versa.

Use in Peptidomimetics and SAR Studies

As a racemic mixture, N-Boc-N-ethyl-DL-Phe-OH can be used in initial screening libraries to probe the steric and conformational tolerance of a receptor for N-alkylated phenylalanine at a specific position. Subsequent studies would then typically utilize the pure L- or D-enantiomers to optimize activity. Its use is central to Structure-Activity Relationship (SAR) studies aimed at creating more drug-like peptides.[]

G cluster_0 Application Workflow cluster_1 Resulting Properties A N-Boc-N-ethyl-DL-Phe-OH B Peptide Synthesis (SPPS/LPPS) A->B Activation & Coupling C N-Ethyl-Phe Containing Peptide B->C D Increased Proteolytic Stability C->D E Conformational Constraint C->E F Enhanced Cell Permeability C->F G Modulated Receptor Binding C->G

Caption: Role of N-Boc-N-ethyl-DL-Phe-OH in peptide modification.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Boc-N-ethyl-DL-Phe-OH is not available. Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity. General guidance is derived from the SDS of related N-Boc protected amino acids.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[8] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[9] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress.[9]

  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite), collect it into a suitable container for disposal, and decontaminate the area.[8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[8]

    • Inhalation: Move the person into fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

This compound is not expected to be acutely toxic, but prudent laboratory practices are essential. The synthesis protocol involves hazardous reagents like sodium hydride, which is flammable and reacts violently with water, and ethyl iodide, which is a toxic alkylating agent. These steps must be performed with extreme caution in a controlled environment.

References

  • Mouna, A., et al. (1994). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. Synthetic Communications. Available at: [Link]

  • Chatterjee, J., et al. (2017). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications. Available at: [Link]

  • Lagnoux, D., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Gessier, F., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters. Available at: [Link]

  • Next Peptide. (n.d.). 70961-24-9 | N-Boc-N-ethyl-L-phenylalanine. Available at: [Link]

  • Sun, D., et al. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Oriental Journal of Chemistry. Available at: [Link]

  • Hsiao, Y. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • DelRio, A., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. Available at: [Link]

  • AAPPTec. (n.d.). MSDS DBG001 Boc-Glycinol.pdf. Available at: [Link]

  • DelRio, A., et al. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. Available at: [Link]

  • Hansen Jr., D. W., & Pilipauskas, D. (1982). Chemoselective N-ethylation of Boc amino acids without racemization. The Journal of Organic Chemistry. Available at: [Link]

  • Kuttruff, S., et al. (2025). Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. Available at: [Link]

  • Serra, J. (2019). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Sigma-Aldrich. (n.d.). N-Boc-N-ethyl-L-phenylalanine. Available at: [Link]

  • Falusa, P., et al. (2015). A continuous-flow cascade reactor system for Alcalase-catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Advanced Synthesis & Catalysis. Available at: [Link]

  • Organic-Chemistry.org. (2019). N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Available at: [Link]

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Available at: [Link]

Sources

Exploratory

Technical Guide: Stability Profile of N-Boc-N-ethyl-DL-phenylalanine

The following technical guide details the stability profile, chemical behavior, and handling protocols for N-Boc-N-ethyl-DL-phenylalanine . This document is structured for researchers and drug development professionals r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, chemical behavior, and handling protocols for N-Boc-N-ethyl-DL-phenylalanine . This document is structured for researchers and drug development professionals requiring high-fidelity data for synthetic planning and analytical method development.[1][2][3]

[1][2][3]

Executive Summary

N-Boc-N-ethyl-DL-phenylalanine is a protected N-alkylated amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and N-modified peptides.[1][2][3] Its stability profile is defined by two competing structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the sterically demanding N-ethyl substituent.[1][2][3]

While chemically stable in neutral and basic organic solutions, the compound exhibits high sensitivity to protic acids. Unlike standard Boc-amino acids, the N-ethyl group introduces significant steric bulk and lipophilicity, resulting in distinct rotameric signatures in NMR and altered solubility profiles.[2][3] It typically exists as a viscous oil or low-melting solid, requiring specific handling to prevent hygroscopic degradation.[1][2][3]

ParameterStability StatusCritical Note
Acid Stability Unstable Rapid cleavage of Boc group (TFA, HCl).[1][2][3]
Base Stability Stable Resistant to saponification conditions (NaOH/MeOH).
Thermal Stability Moderate Stable < 40°C; degradation risk increases > 60°C.
Solution State Rotameric Exists as cis/trans conformers (visible in NMR).
Storage -20°C Store under inert gas (Ar/N₂) to prevent moisture uptake.

Molecular Architecture & Reactivity

The N-Alkyl Effect

The introduction of an ethyl group onto the nitrogen atom of the phenylalanine backbone fundamentally alters the electronic and steric environment of the carbamate.[1][3]

  • Steric Hindrance: The ethyl group forces the Boc carbonyl oxygen and the side chain into specific conformations to minimize steric clash (A(1,3) strain). This results in a mixture of cis and trans rotamers (carbamate isomers) observable in solution NMR (splitting of signals), which should not be mistaken for impurities.

  • Electronic Modulation: The alkyl group is electron-donating, potentially increasing the electron density on the nitrogen.[3] However, the primary site of protonation during acidolysis is the carbonyl oxygen. The N-ethyl group stabilizes the resulting carbocation intermediate less effectively than a proton would, but the overall cleavage rate remains fast and comparable to N-methyl derivatives.[1][2][3]

Degradation Pathways

The primary degradation pathway is Acid-Catalyzed Carbamate Cleavage .[1][2][3] Upon exposure to acids (e.g., TFA, HCl/Dioxane), the Boc group is removed, yielding the free secondary amine (N-ethyl-phenylalanine) as a salt.

Secondary Pathway: In the presence of strong activating agents (e.g., during peptide coupling), N-alkyl amino acids are prone to oxazolonium ion formation , which can lead to racemization (irrelevant for DL-mixture but critical if resolving) or cyclization to diketopiperazines if the sequence permits.

Visualization of Degradation Mechanism

The following diagram illustrates the acid-catalyzed deprotection pathway, the dominant instability vector for this molecule.[3]

BocDegradation Substrate N-Boc-N-ethyl-Phe (Stable in Base/Neutral) Protonation Protonated Intermediate (Oxonium Ion) Substrate->Protonation + H+ (TFA/HCl) Transition Fragmentation (Rate Limiting) Protonation->Transition - t-Butyl Cation Products N-ethyl-Phe (Salt) + Isobutylene + CO2 Transition->Products Decarboxylation

Figure 1: Acid-catalyzed degradation pathway of N-Boc-N-ethyl-DL-phenylalanine yielding the free amine salt.[1][2][3]

Solvent-Dependent Stability Profile[1][2][3]

Organic Solvents (DCM, DMF, DMSO)
  • Stability: High.[1][3]

  • Observation: The compound is highly soluble in chlorinated solvents (DCM, CHCl₃) and polar aprotic solvents (DMF, DMSO).

  • Risk Factor: Chlorinated solvents (especially Chloroform) can become acidic over time due to phosgene/HCl formation. Always use amylene-stabilized or freshly distilled solvents to prevent inadvertent Boc removal.[1][2][3]

Aqueous Buffers[2][3]
  • Stability: Moderate to Low (pH dependent).

  • Solubility: Poor water solubility due to the hydrophobic phenyl and ethyl groups.[1]

  • pH < 4: Rapid hydrolysis of the carbamate.[1]

  • pH > 7: Stable.[1][3] The carbamate linkage is resistant to nucleophilic attack by hydroxide ions at ambient temperatures.[1][3]

Experimental Protocol: Forced Degradation Study

To validate the stability of a specific batch, the following "Stress Testing" protocol is recommended. This system uses HPLC to quantify degradation.[1][3]

Materials
  • Analyte: N-Boc-N-ethyl-DL-phenylalanine (1 mg/mL).[1][2][3]

  • Solvent A (Control): Acetonitrile (MeCN).

  • Solvent B (Acid Stress): 10% TFA in DCM.

  • Solvent C (Base Stress): 0.1 M NaOH in MeOH/H₂O (1:1).

Methodology
  • Preparation: Dissolve analyte in respective solvents.

  • Incubation: Hold at 25°C for 1, 4, and 24 hours.

  • Quenching: Neutralize Acid/Base samples immediately before injection.

  • Analysis: RP-HPLC (C18 Column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid).

Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL) Acid Acid Stress (10% TFA) Start->Acid Base Base Stress (0.1M NaOH) Start->Base Control Control (MeCN) Start->Control Incubate Incubation (24h @ 25°C) Acid->Incubate Base->Incubate Control->Incubate Quench Neutralization Incubate->Quench HPLC LC-MS / HPLC Analysis (Detect N-ethyl-Phe) Quench->HPLC

Figure 2: Workflow for assessing chemical stability under forced degradation conditions.

Storage & Handling Recommendations

Physical State & Hygroscopicity

N-Boc-N-ethyl-DL-phenylalanine often presents as a viscous oil or a waxy solid.[1][2][3] Unlike crystalline amino acids, this amorphous state increases surface area and susceptibility to moisture absorption.

  • Recommendation: Do not store in simple screw-cap vials for extended periods. Use Parafilm® sealing or store in a desiccator.[1][3]

Temperature
  • Short-term (Days): Ambient temperature (20-25°C) is acceptable if kept dry.

  • Long-term (Months/Years): -20°C .[1][2][3] Low temperature prevents slow spontaneous decomposition and maintains the physical integrity of the oil/wax.[1]

Analytical Interference (Rotamers)

When analyzing purity via NMR, expect doubled peaks . The N-ethyl group causes slow rotation around the amide bond (carbamate), creating cis and trans isomers observable on the NMR timescale.

  • Action: Do not classify these as impurities. To coalesce peaks, run High-Temperature NMR (e.g., at 50-60°C in DMSO-d6), though this may accelerate degradation if not done quickly.[2][3]

References

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups - Stability and Deprotection. Retrieved from [Link]

  • PubChem. (2025).[1][4][5][6] N-Boc-N-methyl-L-phenylalanine (Analogous Structure Data). National Library of Medicine.[1][3][5] Retrieved from [Link][5]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][2][3][7][8] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[2][3] Canadian Journal of Chemistry.[1][3] (General protocol for N-alkyl Boc stability).

  • Macmillan Group. (2010).[1] Supplementary Information: Rotameric mixtures in N-Boc heterocycles. Princeton University.[1][3] Retrieved from [Link]

Sources

Foundational

Strategic Sourcing and Utilization of N-Boc-N-ethyl-DL-phenylalanine: A Technical Guide

Topic: Commercial Suppliers and Technical Utilization of N-Boc-N-ethyl-DL-phenylalanine Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Peptide Scientists, and Procurement Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Utilization of N-Boc-N-ethyl-DL-phenylalanine Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Peptide Scientists, and Procurement Specialists in Drug Discovery.

Executive Summary

N-Boc-N-ethyl-DL-phenylalanine is a specialized amino acid building block used primarily in the synthesis of peptidomimetics. Unlike the ubiquitous N-methylated derivatives, the N-ethyl variant introduces significant steric bulk and lipophilicity, critically altering the cis/trans amide bond equilibrium and proteolytic stability of the resulting peptide backbone.

This guide addresses the specific challenges associated with sourcing this non-commodity reagent, validates its quality control parameters, and provides field-proven protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Part 1: Technical Profile and Chemical Identity

Before engaging suppliers, it is critical to define the exact chemical entity, as "N-ethyl" variants are often confused with "ethyl esters" in catalog searches.

ParameterSpecification
Chemical Name N-(tert-Butoxycarbonyl)-N-ethyl-DL-phenylalanine
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
CAS Number (L-isomer) 70961-24-9 (Reference anchor)
CAS Number (DL-isomer) Not widely indexed; typically custom synthesis
Stereochemistry Racemic (DL). Contains 50:50 mixture of R and S enantiomers.
Physical State Viscous oil or low-melting solid (due to N-ethyl disruption of crystal packing).
Solubility Soluble in DCM, DMF, MeOH; insoluble in water.

Critical Technical Note: The N-ethyl group creates a tertiary amide upon acylation. This introduces rotameric species visible in NMR, often mistaken for impurities. It also significantly hinders subsequent coupling reactions.

Part 2: The Commercial Landscape & Sourcing Strategy

N-Boc-N-ethyl-DL-phenylalanine is not a commodity catalog item . While the L-isomer (CAS 70961-24-9) appears in select catalogs, the DL-racemate is typically a "Make-to-Order" item. Sourcing strategies must shift from "Catalog Search" to "Custom Synthesis Management."

Supplier Categorization
TierSupplier TypeRecommended ForKey Vendors (Verified Capabilities)
Tier 1 Specialized Peptide CROs GMP synthesis, High purity (>98%), Custom DL-mixesBachem , PolyPeptide , WuXi AppTec
Tier 2 Catalog Aggregators Small scale (mg), L-isomer sourcingNext Peptide , Chem-Impex (check stock), BLD Pharm
Tier 3 Custom Synthesis Houses Bulk intermediates, specific DL requestsEnamine , Vigon , Synerene
Sourcing Decision Framework

The following logic flow guides the decision between buying the expensive L-isomer or commissioning the DL-racemate.

SourcingStrategy Start Requirement: N-Boc-N-ethyl-DL-Phe Isomer Is Racemic (DL) Strictly Required? Start->Isomer Yes Yes (SAR Screening) Isomer->Yes Cost Sensitive No No (L-isomer acceptable) Isomer->No Speed Critical Custom Route A: Custom Synthesis (Reductive Amination) Yes->Custom >10g needed Mix Route C: Buy D- & L- Mix Manually (1:1) Yes->Mix <1g needed Catalog Route B: Catalog Purchase (CAS 70961-24-9) No->Catalog Enamine / WuXi Enamine / WuXi Custom->Enamine / WuXi Next Peptide / BLD Next Peptide / BLD Catalog->Next Peptide / BLD Chem-Impex / Bachem Chem-Impex / Bachem Mix->Chem-Impex / Bachem

Figure 1: Strategic decision tree for sourcing N-alkylated amino acids based on scale and stereochemical requirements.

Part 3: Quality Assurance & Validation Protocol

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). The N-ethyl group introduces specific analytical challenges.

Identity Verification (NMR)
  • Challenge: Rotamers. The tert-butyl group and the N-ethyl group rotate slowly on the NMR timescale, causing peak broadening or doubling.

  • Protocol: Run ¹H-NMR in DMSO-d₆ at elevated temperature (343 K / 70°C) . This coalesces the rotamers into sharp, single peaks, confirming purity [1].

Chiral Purity (HPLC)

If the DL-form is purchased, you must verify the 1:1 ratio. If the L-form is purchased, you must verify <0.5% D-isomer.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-Boc-N-ethyl-DL-phenylalanine into a peptide sequence is difficult due to steric hindrance . The N-ethyl group shields the nucleophilic nitrogen (during acylation of this residue) and the carbonyl carbon (during acylation by the next residue).

Coupling Protocol (The "Difficult Coupling" Cycle)

Standard DIC/HOBt coupling will fail or result in low yields (<20%). Use the following optimized protocol for N-alkylated residues [2].

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for steric reduction.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation (Pre-activation is key):

    • Dissolve 4.0 eq. of N-Boc-N-ethyl-DL-Phe.

    • Add 3.8 eq. HATU.

    • Add 4.0 eq. HOAt.

    • Add 8.0 eq. DIPEA.

    • Allow to activate for exactly 2 minutes. (Longer activation risks racemization of the activated ester).

  • Coupling: Add mixture to resin. Shake for 2 to 4 hours (standard AA is 45 mins).

  • Monitoring: Use the Chloranil Test (specific for secondary amines). The Kaiser test (ninhydrin) is ineffective for N-alkylated amines and will give false negatives.

  • Re-Coupling: If Chloranil is positive (blue particles), repeat coupling with PyBrOP and DIPEA.

CouplingCycle Resin Resin-Bound Peptide (Free Amine) Activate Activate N-Boc-N-ethyl-Phe (HATU / HOAt / DIPEA) Resin->Activate Coupling Coupling Reaction (2-4 Hours, DMF) Activate->Coupling Test QC: Chloranil Test Coupling->Test Success Proceed to Deprotection (TFA/DCM) Test->Success Negative (No Color) Fail Double Couple (Switch to PyBrOP) Test->Fail Positive (Blue) Fail->Coupling Repeat

Figure 2: Optimized SPPS cycle for sterically hindered N-alkylated amino acids.

Post-Coupling Challenges

Once the N-ethyl-Phe is coupled, removing the Boc group is standard (50% TFA/DCM). However, coupling the next amino acid onto the N-ethyl-Phe is extremely difficult because the nucleophile is now a secondary, sterically crowded amine.

  • Solution: Use highly reactive acyl fluorides or symmetric anhydrides for the subsequent amino acid coupling [3].

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Albericio, F., & Bomer, J. M. (2018). "Coupling Reagents and Strategies for the Synthesis of N-Methylated Peptides." Chemical Reviews.

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.

  • Next Peptide Product Catalog. "N-Boc-N-ethyl-L-phenylalanine (CAS 70961-24-9)."[1]

  • Chem-Impex International. "Peptide Reagents and Building Blocks."

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of N-Boc-N-ethyl-DL-phenylalanine

An Application Note and Detailed Protocol for the Synthesis of N-Boc-N-ethyl-DL-phenylalanine Abstract N-alkylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of N-Boc-N-ethyl-DL-phenylalanine

Abstract

N-alkylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of groups like N-ethyl can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions.[][3] This document provides a comprehensive, two-step protocol for the synthesis of N-Boc-N-ethyl-DL-phenylalanine, designed for researchers in organic synthesis and drug development. The protocol details the N-ethylation of DL-phenylalanine via reductive amination, followed by the protection of the secondary amine with a Boc group. We emphasize the rationale behind procedural choices, purification strategies, and methods for characterization to ensure a reproducible and reliable synthesis.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps starting from commercially available DL-phenylalanine:

  • Reductive Amination: DL-phenylalanine is reacted with acetaldehyde in the presence of a reducing agent to form N-ethyl-DL-phenylalanine.

  • Boc-Protection: The resulting secondary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product, N-Boc-N-ethyl-DL-phenylalanine.

G Phe DL-Phenylalanine EtPhe N-ethyl-DL-phenylalanine Phe->EtPhe  1. Acetaldehyde  2. NaBH₄, NaOH (Reductive Amination) BocEtPhe N-Boc-N-ethyl-DL-phenylalanine EtPhe->BocEtPhe  (Boc)₂O, Base (Boc Protection)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-ethyl-DL-phenylalanine via Reductive Amination

Principle and Rationale

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two stages within a single pot: first, the primary amine of DL-phenylalanine reacts with the carbonyl group of acetaldehyde to form a transient imine intermediate. Second, this imine is immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to the desired secondary amine.[4][5]

This one-pot method is preferable to direct alkylation with ethyl halides, as it significantly reduces the risk of over-alkylation to form the tertiary amine.[5] The reaction is performed under basic conditions to facilitate both imine formation and to maintain the stability of the reducing agent.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesMass/VolumeNotes
DL-PhenylalanineC₉H₁₁NO₂165.191.0 eq10.0 gStarting material
Sodium HydroxideNaOH40.00~2.5 eq6.0 gBase
Water (Deionized)H₂O18.02-120 mLSolvent
AcetaldehydeC₂H₄O44.051.5 eq6.5 mLAldehyde source
Sodium BorohydrideNaBH₄37.831.2 eq2.7 gReducing agent
Hydrochloric AcidHCl36.46-As neededFor pH adjustment
MethanolCH₃OH32.04-~50 mLFor workup
Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve DL-phenylalanine (10.0 g) and sodium hydroxide (6.0 g) in 120 mL of deionized water. Stir the mixture until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Acetaldehyde Addition: Slowly add acetaldehyde (6.5 mL) to the cooled solution while stirring. Maintain the temperature below 10 °C. Stir the reaction mixture at 0-5 °C for 1 hour.

  • Reduction: While keeping the flask in the ice bath, add sodium borohydride (2.7 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Quenching & pH Adjustment: Cool the reaction mixture again in an ice bath. Slowly and carefully add concentrated HCl to neutralize the excess base and adjust the pH to ~6. This will also quench any remaining NaBH₄.

  • Isoelectric Point Precipitation: Continue the slow addition of HCl to adjust the solution to the isoelectric point of N-ethyl-DL-phenylalanine (pH ~5.5-6.0). A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold water (2 x 20 mL) and then with cold methanol (20 mL) to remove residual salts.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically 70-85%.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation A Dissolve DL-Phe & NaOH in Water B Cool to 0-5 °C A->B C Add Acetaldehyde Stir for 1 hr B->C D Add NaBH₄ portion-wise C->D E Warm to RT Stir Overnight D->E F Quench & Adjust pH to ~6 with HCl E->F G Collect Precipitate via Filtration F->G H Wash with Cold Water & Methanol G->H I Dry Under Vacuum H->I J J I->J Product: N-ethyl-DL-phenylalanine

Caption: Step-by-step workflow for the synthesis of N-ethyl-DL-phenylalanine.

Part 2: Synthesis of N-Boc-N-ethyl-DL-phenylalanine

Principle and Rationale

The Boc group is introduced by reacting the N-ethyl-DL-phenylalanine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[6] The reaction is a nucleophilic acyl substitution where the secondary amine attacks one of the carbonyl carbons of the anhydride. A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.[3][6] A mixed solvent system, typically an organic solvent like 1,4-dioxane and water, is used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesMass/VolumeNotes
N-ethyl-DL-phenylalanineC₁₁H₁₅NO₂193.241.0 eq5.0 gProduct from Part 1
1,4-DioxaneC₄H₈O₂88.11-50 mLOrganic solvent
Water (Deionized)H₂O18.02-50 mLCo-solvent
Sodium HydroxideNaOH40.001.5 eq1.55 gBase
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1 eq6.1 gBoc source
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction solvent
1M Hydrochloric AcidHCl36.46-As neededFor acidification
Brine (sat. NaCl)NaCl(aq)--~50 mLFor washing
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent
Experimental Protocol
  • Dissolution: In a 250 mL flask, suspend N-ethyl-DL-phenylalanine (5.0 g) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

  • Basification: Add sodium hydroxide (1.55 g) and stir until the solid completely dissolves. Cool the solution to 0-5 °C in an ice bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (6.1 g) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours (overnight).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

  • Aqueous Workup: Dilute the remaining aqueous solution with 50 mL of water. Wash the solution with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. The product will often separate as a white solid or a viscous oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product. The product is often a colorless oil or a white solid.[8]

Purification and Characterization
  • Purification: If the product "oils out" instead of crystallizing, it can be purified via silica gel column chromatography using a hexane/ethyl acetate gradient.[9] If a solid is obtained, it can be recrystallized from an ethyl acetate/hexane solvent system to improve purity.[9]

  • Characterization (Expected Data):

    • ¹H NMR: Expect to see signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), the ethyl group (triplet and quartet), the phenylalanine backbone protons, and the aromatic protons.

    • ¹³C NMR: Signals for the Boc carbonyl (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the Boc quaternary carbon (~80 ppm), and carbons of the ethyl and phenylalanine moieties.

    • Mass Spec (ESI-): Expected [M-H]⁻ ion at m/z ≈ 292.15.

Workflow for Boc Protection

G cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Workup & Purification A Dissolve N-ethyl-DL-Phe in Dioxane/Water with NaOH B Cool to 0-5 °C A->B C Add (Boc)₂O B->C D Warm to RT Stir Overnight C->D E Remove Dioxane D->E F Acidify to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I I H->I Final Product: N-Boc-N-ethyl-DL-phenylalanine

Caption: Step-by-step workflow for the Boc protection and purification.

Safety Precautions

  • Acetaldehyde: Is volatile, flammable, and an irritant. Handle only in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and handle in a fume hood.

  • Di-tert-butyl dicarbonate: Is a lachrymator and an irritant. Avoid inhalation and contact with skin.

  • Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Wear gloves, safety glasses, and a lab coat.

References

  • Gomes, P. A. C., & F. M. F. Roleira. (2012). High yielding synthesis of N-ethyl dehydroamino acids. PubMed. [Link]

  • Valeur, E., & M. Bradley. (2009). Synthesis of N-Alkyl Amino Acids. Chemical Society Reviews.
  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry.
  • Abraham, C. J., & M. Rueping. (2013). Biocatalytic Reductive Amination.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica.
  • Thomson, D. S., et al. (2003). A Convenient and Scalable Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate and Its Hydrochloride. Key Intermediates for Peptide Nucleic Acid Synthesis. The Journal of Organic Chemistry. [Link]

  • Kanth, J. V. B., & M. Periasamy. (1995). Convenient Method for the Synthesis of N-(Ethyloxycarbonyl) Ester Derivatives from Amino Acids. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • Synthesis of N-BOC-N-methyl-d,l-phenylalanine - PrepChem.com. [Link]

  • Method for synthesizing 2-aminoethyl(ethyl)
  • Reductive amination - Wikipedia. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal - Organic Syntheses. [Link]

  • Synthesis of N-ethyl-D-phenylalanine - PrepChem.com. [Link]

  • Forró, E., & F. Fülöp. (2020). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. IRIS .

  • Chen, K., et al. (2023). A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. Journal of Industrial and Engineering Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdul, L. R., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.
  • Scriven, E. F. V., & K. Turnbull. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Oldenhuis, N. J., et al. (2019). Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol.
  • N-Mono and N-Di-Alkylation of Phenylalanine? - Sciencemadness. [Link]

Sources

Application

Topic: Reductive Amination of Boc-DL-Phenylalanine with Acetaldehyde to Synthesize N-Ethyl-N-Boc-DL-Phenylalanine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The N-alkylation of amino acids is a fundamental transformation in medicinal chemistry and peptide science, often imparting cru...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of amino acids is a fundamental transformation in medicinal chemistry and peptide science, often imparting crucial properties such as increased metabolic stability, altered conformational preferences, and enhanced binding affinity. Reductive amination stands out as one of the most efficient and versatile methods for achieving this modification.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-ethyl-N-Boc-DL-phenylalanine via a one-pot reductive amination of N-Boc-DL-phenylalanine with acetaldehyde. We will delve into the mechanistic rationale, reagent selection, a step-by-step experimental workflow, and characterization techniques, with a focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.

Introduction and Significance

The introduction of an ethyl group onto the nitrogen atom of Boc-protected phenylalanine creates a valuable building block for the synthesis of modified peptides and complex pharmaceutical intermediates. Traditional N-alkylation methods using alkyl halides can suffer from over-alkylation, leading to the formation of quaternary ammonium salts and purification challenges.[1] Reductive amination elegantly circumvents this issue by leveraging the controlled, in-situ formation and subsequent reduction of an iminium ion intermediate.[1][3]

The chosen methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent renowned for its mildness and remarkable selectivity.[4][5][6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting aldehyde, thus preventing the formation of ethanol as a byproduct.[1] It is also a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas, especially under acidic conditions.[3][7]

Reaction Scheme & Mechanism

The overall transformation is a one-pot, two-stage process:

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds through two key stages occurring in the same pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of Boc-DL-phenylalanine on the carbonyl carbon of acetaldehyde. This step is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8][9] The resulting hemiaminal intermediate rapidly dehydrates to form a transient, electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride source. The steric bulk and electron-withdrawing nature of the three acetoxy groups moderate its reactivity, making it highly selective for the reduction of the iminium ion over the less electrophilic starting aldehyde.[4][10] The hydride is delivered to the carbon of the C=N⁺ bond, quenching the iminium ion and yielding the final N-ethylated product.[10] The reaction rate for the reduction of the iminium ion is significantly faster than for the aldehyde, which is crucial for the success of this one-pot procedure.[3][4]

Experimental Design and Rationale

Reagent Selection
Reagent/ComponentRoleRationale for Selection
Boc-DL-Phenylalanine Starting Material / Amine SourceThe Boc (tert-butoxycarbonyl) group protects the amine, preventing unwanted side reactions while providing good solubility in organic solvents.
Acetaldehyde Carbonyl SourceProvides the ethyl group for N-alkylation. It is highly reactive and used in slight excess to drive the reaction to completion.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing AgentMild and selective hydride donor. Reduces the intermediate iminium ion much faster than the starting aldehyde, preventing byproduct formation.[4][5][7] Safer alternative to NaBH₃CN.[6]
1,2-Dichloroethane (DCE) SolventAprotic solvent of choice for this reaction, as it effectively solubilizes the reactants and does not interfere with the hydride reagent.[4][5][11] THF can also be used.[5]
Acetic Acid (AcOH) Catalyst (Optional)Catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating dehydration.[8][10][12] Generally not required for reactive aldehydes but can accelerate the reaction.[5]
Experimental Workflow Diagram

The following diagram outlines the complete workflow from setup to final product analysis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reductive Amination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Weigh Boc-DL-Phe and dissolve in DCE B Add Acetaldehyde to the solution A->B C Stir for 10-15 min (Pre-mixing) B->C D Add NaBH(OAc)₃ portion-wise C->D Initiate Reduction E Stir at RT for 4-12h D->E F Monitor by TLC/LC-MS (Consumption of Starting Material) E->F G Quench with sat. NaHCO₃ solution F->G Reaction Complete H Extract with DCM or EtOAc G->H I Wash organic layer (Brine) H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify crude oil via Silica Gel Chromatography J->K Crude Product L Characterize pure product (NMR, HRMS) K->L

Caption: Experimental workflow for the synthesis of N-Ethyl-N-Boc-DL-phenylalanine.

Detailed Experimental Protocol

Materials:

  • N-Boc-DL-phenylalanine (265.3 mg, 1.0 mmol, 1.0 equiv)

  • Acetaldehyde (88 mg, ~112 µL, 2.0 mmol, 2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-DL-phenylalanine (1.0 mmol).

  • Add anhydrous 1,2-dichloroethane (10 mL) and stir until the solid is fully dissolved.

  • Add acetaldehyde (2.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to allow for initial hemiaminal formation.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the stirring solution in three portions over 5 minutes. Note: The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting Boc-DL-phenylalanine spot.

    • TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: Staining with potassium permanganate (KMnO₄) or ninhydrin (after heating) can be used.[13]

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to isolate the pure N-ethyl-N-Boc-DL-phenylalanine.[14]

Characterization of Product

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the ethyl group (a quartet around 3.1-3.3 ppm and a triplet around 1.0-1.2 ppm), the Boc group (a singlet around 1.4 ppm), and the phenylalanine backbone.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ to confirm the molecular weight of the product (C₁₆H₂₃NO₄, MW: 293.36 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add another 0.2-0.3 equivalents of NaBH(OAc)₃. Allow the reaction to stir for a longer period.
Poor quality of acetaldehyde (polymerized).Use freshly opened or distilled acetaldehyde.
Formation of Side Products Wet solvent or reagents.Ensure all glassware is oven-dried and use anhydrous solvents. NaBH(OAc)₃ is moisture-sensitive.
Difficult Purification Co-elution with unreacted starting material or byproducts.Optimize the solvent system for column chromatography. A shallower gradient may be required.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Acetaldehyde is volatile, flammable, and an irritant. Handle with care.

  • 1,2-Dichloroethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride can react with water to release hydrogen gas. Quench reactions carefully.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). Brainly.com.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society. [Link]

  • Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. ACS Catalysis. [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Organic Process Research & Development. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Synthesis of N-ethyl-D-phenylalanine. PrepChem.com. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synlett. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and preliminary biological studies of a dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • MP-Cyanoborohydride. Biotage. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Synthesis of N-BOC-N-methyl-d,l-phenylalanine. PrepChem.com. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

  • N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Chembk.com. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Alcalase-catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Politecnico di Milano. [Link]

  • Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Chemistry Portal. [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. [Link]

Sources

Method

Strategic Incorporation of N-Ethyl-Phenylalanine in Peptidomimetics

Topic: Incorporating N-ethyl-phenylalanine into peptidomimetics Content Type: Detailed Application Notes and Protocols Application Note & Protocol Guide Executive Summary: Why N-Ethyl-Phenylalanine? The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating N-ethyl-phenylalanine into peptidomimetics Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Executive Summary: Why N-Ethyl-Phenylalanine?

The incorporation of N-ethyl-phenylalanine (N-Et-Phe) into peptide sequences is a high-impact modification in peptidomimetic drug design. Unlike standard N-methylation, the ethyl group introduces significantly greater steric bulk, which serves three critical functions:

  • Proteolytic Stability: The bulky N-ethyl group completely blocks access to the amide bond by proteases (e.g., chymotrypsin, pepsin), drastically increasing plasma half-life.

  • Conformational Locking: The steric clash forces the peptide backbone into restricted geometries, often favoring cis-amide bond configurations or inducing specific turn structures (e.g.,

    
    -turns) that mimic bioactive conformations.
    
  • Membrane Permeability: By removing the N-H hydrogen bond donor and increasing lipophilicity, N-ethylation enhances passive transport across cell membranes, a key bottleneck for peptide therapeutics.

This guide provides two validated workflows for incorporating N-Et-Phe: Method A (Solution-Phase Building Block Synthesis) for scale-up and high-fidelity requirements, and Method B (On-Resin "Fukuyama" Synthesis) for rapid library generation.

Method A: Synthesis of the Fmoc-N-Et-Phe-OH Building Block

Rationale: Direct N-alkylation of Fmoc-amino acids is chemically incompatible because the basic conditions required for alkylation (e.g., NaH/EtI) cleave the base-labile Fmoc group. Therefore, a "Protection-First" strategy using the acid-labile tert-butyl ester is required to preserve the Fmoc group integrity.

Protocol Workflow
  • Starting Material: H-Phe-OtBu · HCl

  • Reductive Amination: Introduction of the ethyl group.[1]

  • Fmoc Protection: Capping the secondary amine.

  • Ester Hydrolysis: Acidolytic cleavage of tBu to yield the free acid.

Detailed Step-by-Step Procedure
Step 1: Reductive Ethylation
  • Reagents: H-Phe-OtBu · HCl (10 mmol), Acetaldehyde (12 mmol), NaBH(OAc)₃ (Sodium triacetoxyborohydride, 15 mmol), DCM (Dichloromethane).

  • Procedure:

    • Dissolve H-Phe-OtBu · HCl in dry DCM (50 mL) and add DIEA (10 mmol) to neutralize the salt.

    • Add Acetaldehyde dropwise at 0°C. Stir for 30 min.

    • Add NaBH(OAc)₃ in portions. This mild reducing agent prevents over-alkylation compared to NaBH₃CN.

    • Stir at room temperature (RT) for 4 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2][3] Dry organic layer (MgSO₄) and concentrate.[2]

    • Checkpoint: Check MS for Mono-ethyl mass (M+29) vs Di-ethyl (M+57). Steric hindrance of Phe usually prevents di-ethylation with this reagent.

Step 2: Fmoc Protection [4]
  • Reagents: Crude H-(N-Et)Phe-OtBu, Fmoc-Cl (or Fmoc-OSu), NaHCO₃, Dioxane/Water (1:1).

  • Procedure:

    • Dissolve the crude secondary amine in Dioxane/Water.

    • Add NaHCO₃ (2.5 eq) followed by Fmoc-Cl (1.1 eq).

    • Stir vigorously for 12 hours.

    • Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower to avoid cleaving tBu). Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Selective Ester Cleavage
  • Reagents: TFA (Trifluoroacetic acid), DCM, TIPS (Triisopropylsilane).

  • Procedure:

    • Dissolve Fmoc-(N-Et)Phe-OtBu in DCM/TFA (1:1 v/v) with 2% TIPS (scavenger).

    • Stir for 2 hours at RT. Note: Fmoc is stable in acid.

    • Evaporate TFA/DCM. Co-evaporate with toluene to remove traces of TFA.

    • Precipitate in cold diethyl ether.

    • Yield: Expect >85% overall yield.

    • Storage: Store at -20°C. Stable for months.

Method B: On-Resin Synthesis (Fukuyama Mitsunobu Strategy)

Rationale: For combinatorial libraries, synthesizing the building block is too slow. The Fukuyama Amine Synthesis is the gold standard for on-resin N-alkylation because it guarantees mono-alkylation (preventing quaternary ammonium formation) and works under mild conditions compatible with SPPS.

Protocol Workflow
  • Nosyl Protection: Activates the amine and prevents over-alkylation.

  • Mitsunobu Alkylation: Introduces the ethyl group using Ethanol.

  • Denosylation: Removes the activating group, leaving the secondary amine.

Detailed Step-by-Step Procedure

Resin: Rink Amide or Wang resin loaded with the preceding amino acid (Resin-AA-NH₂).

Step 1: Nosyl Protection (Activation)
  • Wash resin with DCM (3x) and DMF (3x).

  • Add 2-Nitrobenzenesulfonyl chloride (2-Ns-Cl) (4 eq) and Collidine (10 eq) in DCM.

  • Shake for 1 hour at RT.

  • Wash with DCM and DMF.

    • QC: Kaiser Test should be Negative (Colorless).

Step 2: Mitsunobu Ethylation
  • Suspend resin in dry THF (Tetrahydrofuran).

  • Add Triphenylphosphine (PPh₃) (5 eq) and Ethanol (dry, 10 eq).

  • Add DIAD (Diisopropyl azodicarboxylate) (5 eq) dropwise.

  • Shake for 2-4 hours at RT.

  • Wash thoroughly with THF, DCM, DMF.

    • Mechanism:[2][5][6][7] The pKa of the sulfonamide is lowered, allowing the alcohol (EtOH) to alkylate the nitrogen via the Mitsunobu mechanism.

Step 3: Denosylation (Deprotection)
  • Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

  • Shake for 30 minutes. Repeat this step once.

  • Wash extensively with DMF, DCM, MeOH, DMF.

    • Result: Resin-AA-N(Et)-H.

    • QC:Chloranil Test should be Blue (Positive for secondary amine).[8][9] Kaiser test may be weakly positive or false negative.[4][10]

Critical SPPS Protocol: Coupling to N-Ethyl-Phenylalanine

This is the most challenging step. The N-ethyl group creates massive steric hindrance, making the nucleophilic attack on the next incoming amino acid difficult. Standard HBTU/DIC coupling will fail .

The "Difficult Coupling" Protocol

Reagents of Choice:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).[11]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA.

  • Solvent: DMF (or NMP for higher solubility).

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add HOAt (5 eq) and DIEA (10 eq). Let react for 2 minutes.

  • Coupling: Add mixture to the resin-bound N-Et-Phe.

  • Conditions:

    • Microwave (Preferred): 75°C for 10 minutes (25W).

    • Manual: 50°C for 2 hours, or RT for 12 hours (double couple).

  • Monitoring: Use the Chloranil Test .

    • Procedure: Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF to resin beads.

    • Interpretation: Blue beads = Incomplete coupling (Secondary amine still free).[4] Colorless/Yellow = Complete.[10]

Troubleshooting Table
IssueObservationRoot CauseSolution
Incomplete Coupling Chloranil test remains blue after 2 cycles.Steric hindrance of N-Et group.Switch to PyBroP (5 eq) + DIEA (10 eq) at 50°C. PyBroP generates the highly reactive acid bromide in situ.
Racemization D-isomer detected in LC-MS.Over-activation with base.Use Collidine instead of DIEA (weaker base). Reduce microwave temp to 50°C.
Diketo-piperazine (DKP) Loss of dipeptide mass (M-2AA).Cyclization of N-alkyl dipeptide ester.Use Trityl (2-Cl-Trt) resin or bulky C-terminal AA. Avoid Fmoc removal if the sequence is just a dipeptide.

Visualization of Workflows

Figure 1: Synthesis of Fmoc-N-Et-Phe-OH (Method A)

SolutionSynthesis Start H-Phe-OtBu (Start) RedAmin Reductive Amination (Acetaldehyde/NaBH(OAc)3) Start->RedAmin Inter1 H-(N-Et)Phe-OtBu (Secondary Amine) RedAmin->Inter1 FmocProt Fmoc Protection (Fmoc-Cl/NaHCO3) Inter1->FmocProt Inter2 Fmoc-(N-Et)Phe-OtBu FmocProt->Inter2 Cleavage Acidolytic Cleavage (TFA/DCM) Inter2->Cleavage Final Fmoc-(N-Et)Phe-OH (Final Building Block) Cleavage->Final

Caption: Step-by-step solution phase synthesis of the N-ethylated building block using the tBu-protection strategy to preserve Fmoc integrity.

Figure 2: On-Resin Fukuyama Strategy (Method B)

OnResinFukuyama Resin Resin-AA-NH2 (Primary Amine) Nosyl Activation (2-Ns-Cl / Collidine) Resin->Nosyl Activated Resin-AA-NH-Ns (Sulfonamide) Nosyl->Activated Mitsunobu Alkylation (Mitsunobu) (EtOH / PPh3 / DIAD) Activated->Mitsunobu Introduction of Ethyl Group Alkylated Resin-AA-N(Et)-Ns (N-Ethyl Sulfonamide) Mitsunobu->Alkylated Deprotect Denosylation (Mercaptoethanol / DBU) Alkylated->Deprotect FinalResin Resin-AA-N(Et)-H (Ready for HATU Coupling) Deprotect->FinalResin

Caption: The Fukuyama-Mitsunobu cycle for precise, mono-selective on-resin N-ethylation.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Vojkovsky, T. (1995).[8] Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil Test).

Sources

Application

Strategic Synthesis of N-Ethyl-Phenylalanine Peptides: Fmoc vs. Boc Protocols

Executive Summary The incorporation of N-ethyl-phenylalanine (N-Et-Phe) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): extreme steric hindrance and high susceptibility to diketo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-ethyl-phenylalanine (N-Et-Phe) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): extreme steric hindrance and high susceptibility to diketopiperazine (DKP) formation. While N-methylation is a common modification to improve metabolic stability, the additional bulk of the ethyl group exponentially increases the difficulty of amide bond formation.

This guide provides a comparative technical analysis of Fmoc and Boc strategies for N-Et-Phe peptides. It establishes the Fmoc/2-Chlorotrityl Chloride (2-CTC) system as the primary workflow due to safety and automation compatibility, while reserving Boc chemistry for sequences where aggregation or steric shielding renders Fmoc deprotection inefficient.

Strategic Analysis: The Steric & Kinetic Conflict

The "Impossible" Couplings

Synthesizing N-Et-Phe peptides involves two distinct kinetic bottlenecks:

  • Coupling to the N-ethyl amine: The secondary amine of N-Et-Phe is nucleophilically hindered. Standard reagents (HBTU/DIC) often fail, leading to deletion sequences.

  • Coupling of the N-Et-Phe: Activation of the N-Et-Phe carboxyl group is prone to racemization (enantiomerization) because the N-alkyl group promotes oxazolone formation.

The Diketopiperazine (DKP) Trap

The most critical failure mode occurs at the dipeptide stage.

  • Mechanism: Upon deprotection of the second amino acid (AA2), the liberated amine attacks the C-terminal ester linkage.[1]

  • Catalyst: N-alkyl amino acids (like N-Et-Phe) at the C-terminus or penultimate position force the peptide backbone into a cis-conformation, dramatically accelerating this cyclization.

  • Result: The dipeptide cyclizes into a diketopiperazine and cleaves from the resin, reducing yield to near zero.

Decision Matrix & Workflow

Use the following logic to select the optimal chemistry.

G Start Sequence Analysis: N-Et-Phe Position Pos_C C-Terminal / Penultimate? Start->Pos_C Pos_Int Internal Position? Start->Pos_Int Fmoc_Strat Fmoc Strategy (Recommended) Pos_C->Fmoc_Strat Preferred Boc_Strat Boc Strategy (Fallback) Pos_C->Boc_Strat If Aggregation High Pos_Int->Fmoc_Strat Resin_Sel MANDATORY: 2-CTC Resin (Prevents DKP via Steric Bulk) Fmoc_Strat->Resin_Sel Wang_Fail Wang Resin: HIGH FAILURE RISK (DKP Formation) Fmoc_Strat->Wang_Fail Avoid Reason_Boc Use if >10 residues or difficult aggregation Boc_Strat->Reason_Boc

Figure 1: Strategic decision tree for N-Et-Phe synthesis. Note that 2-CTC resin is non-negotiable for C-terminal Fmoc strategies.

Protocol A: Optimized Fmoc Strategy (Primary)

Scope: Standard production of N-Et-Phe peptides (up to 15-20 residues). Critical Requirement: You must use 2-Chlorotrityl Chloride (2-CTC) Resin .[2] The bulky trityl linker sterically hinders the "back-biting" attack that causes DKP formation.[1][2]

Reagents
  • Resin: 2-Chlorotrityl Chloride (Loading: 0.8–1.2 mmol/g).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[3]

  • Base: DIEA (Diisopropylethylamine).[3]

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
Step 1: Resin Loading (First AA)

Do not use standard coupling. Use nucleophilic displacement to maintain racemization-free loading.

  • Swell 2-CTC resin in DCM for 30 min.

  • Dissolve Fmoc-N-Et-Phe-OH (1.2 eq) and DIEA (4 eq) in DCM (minimal volume).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) and DIEA to the reaction mixture. Shake for 20 min to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x).[2][4]

Step 2: Fmoc Deprotection (The Danger Zone)

Standard piperidine can cause DKP.[5] Use a milder base or shorter times.

  • Treat with 20% Piperidine in DMF with 0.1 M HOBt (HOBt suppresses aspartimide and DKP formation).

  • Cycles: 1 x 2 min, 1 x 8 min. Do not extend time.

  • Wash thoroughly with DMF (5x).[3]

Step 3: Coupling the Next Amino Acid (AA2)

This is the hardest step: Coupling to the secondary amine.

  • Activation: Dissolve Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF.

  • Add DIEA (10 eq). Pre-activate for 1 minute (color change to yellow/orange).

  • Add to resin immediately.[4]

  • Reaction Time: 2 to 4 hours. Double coupling is mandatory .

    • Alternative: If HATU fails, use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[6] It is structurally superior for N-methyl/ethyl transfer.

Step 4: Monitoring (Self-Validation)

The Kaiser test will result in a False Negative (remains yellow) because N-Et-Phe is a secondary amine.

  • Protocol: Use the Chloranil Test .[7][8][9]

    • Add 2% Acetaldehyde in DMF + 2% Chloranil in DMF to a few resin beads.

    • Blue/Green Beads: Secondary amine present (Coupling incomplete).[10]

    • Colorless/Brown: Coupling complete.

Protocol B: Boc Strategy (Fallback)

Scope: "Impossible" sequences, high aggregation, or when DKP formation persists despite 2-CTC resin. Rationale: Boc removal uses TFA (acidic), which protonates the amine. The protonated amine (


) is non-nucleophilic, rendering DKP formation impossible during deprotection.
Reagents
  • Resin: MBHA (4-methylbenzhydrylamine) or PAM resin.

  • Deprotection: 50% TFA in DCM.

  • Neutralization: 10% DIEA in DMF.

  • Coupling: HATU or In-situ Acid Chlorides (BTC).

Step-by-Step Procedure
  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min).

  • Wash: DCM (3x).

  • Neutralization: Treat with 10% DIEA/DMF (2 x 1 min). Critical: This releases the free amine. Perform immediately before coupling to minimize time for side reactions.

  • Coupling (The BTC Method):

    • Note: For extremely hindered N-ethyl residues, standard HATU may fail. Use Bis(trichloromethyl)carbonate (BTC) to generate the acid chloride in situ.

    • Dissolve Boc-AA-OH (3 eq) and BTC (1 eq) in THF/DCM.

    • Add 2,4,6-collidine (10 eq).

    • Add to resin.[4][10][11][12] Reaction is extremely fast (often <30 min).

  • Final Cleavage: Requires anhydrous HF (Hydrogen Fluoride) for 1 hour at 0°C with p-cresol scavenger.

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies for attaching Fmoc-Ala-OH onto resin-bound N-Et-Phe (a difficult junction).

Coupling SystemConversion (1h)EpimerizationNotes
HBTU / DIEA < 40%LowNot Recommended. Too bulky for N-ethyl interface.
HATU / HOAt 85 - 95%< 2%Gold Standard. HOAt creates a less hindered active ester.
PyAOP / DIEA > 98%< 1%Best for N-Alkyls. Phosphonium salt drives reaction faster than uroniums.
BTC (Acid Chloride) > 99%Moderate (3-5%)Use only if HATU/PyAOP fails. High reactivity risks racemization.[6]

Troubleshooting Guide

Issue: Low Yield / Truncated Peptide
  • Diagnosis: Likely DKP formation at the dipeptide stage.[2][5][13]

  • Validation: Analyze the waste stream of the deprotection step by LC-MS. If you see the mass of the cyclic dipeptide, DKP is the cause.

  • Solution: Switch to 2-CTC resin immediately. If already on 2-CTC, use a Dipeptide Building Block (couple Fmoc-AA2-AA1(N-Et)-OH as a single unit).

Issue: Incomplete Coupling (Blue Chloranil Test)
  • Diagnosis: Steric clash preventing the incoming amino acid from reaching the N-ethyl amine.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone) to swell the resin better.

    • Increase temperature to 50°C (Microwave assistance is highly effective here).

    • Use PyAOP instead of HATU.[6]

References

  • Diketopiperazine Formation in SPPS

    • Mechanism and Prevention using 2-CTC Resin.[1]

    • Source:

  • Coupling Reagents for N-Alkyl Amino Acids

    • Comparison of H
    • Source:

  • Monitoring Secondary Amines

    • The Chloranil Test vs. Kaiser Test.
    • Source:

  • Optimization of N-Methyl/Ethyl Peptide Synthesis

    • Str
    • Source:

Sources

Method

Application Note: A Robust Protocol for the Synthesis of N-Boc-N-ethyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, two-part protocol for the synthesis of N-Boc-N-ethyl-DL-phenylalanine, a valuable building block in phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-part protocol for the synthesis of N-Boc-N-ethyl-DL-phenylalanine, a valuable building block in pharmaceutical and medicinal chemistry. The strategic incorporation of an N-ethyl group can significantly enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2] This guide offers in-depth technical details, explains the causality behind experimental choices, and provides a framework for troubleshooting, ensuring a reproducible and efficient synthesis.

Introduction: The Strategic Value of N-Alkylated Amino Acids

N-alkylated amino acids are critical components in the design of novel therapeutics. The substitution of an amide proton with an alkyl group, such as an ethyl group, can confer several advantageous properties to a peptide or small molecule. These include increased metabolic stability by hindering enzymatic degradation, improved cell permeability, and the ability to fine-tune binding affinities for specific biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[3] Consequently, the synthesis of N-Boc-N-ethyl-DL-phenylalanine from the readily available precursor, DL-phenylalanine, is a frequently required transformation in drug discovery and development.[4]

Synthetic Strategy and Mechanistic Overview

The preparation of N-Boc-N-ethyl-DL-phenylalanine is efficiently accomplished in a two-step sequence:

  • Step 1: N-Boc Protection: The amino group of DL-phenylalanine is first protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the anhydride.[3] A mild base is typically employed to facilitate the reaction.[3]

  • Step 2: N-Ethylation: The resulting N-Boc-DL-phenylalanine is then N-ethylated. This step is analogous to the Williamson ether synthesis, where a strong base deprotonates the nitrogen, which then acts as a nucleophile in an SN2 reaction with an ethylating agent.[5][6][7][8][9]

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1. Materials and Reagents
ReagentGradeRecommended Supplier
DL-Phenylalanine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros Organics
Sodium HydroxideReagent GradeFisher Scientific
1,4-DioxaneAnhydrousSigma-Aldrich
Ethyl AcetateHPLC GradeVWR
HexanesACS GradeVWR
Sodium Hydride (60% dispersion in mineral oil)Alfa Aesar
Ethyl Iodide99%Alfa Aesar
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
1 M Hydrochloric AcidFisher Scientific
Anhydrous Sodium SulfateFisher Scientific
3.2. Part 1: Synthesis of N-Boc-DL-phenylalanine
  • Dissolution of Phenylalanine: In a 500 mL round-bottom flask, dissolve DL-phenylalanine (16.5 g, 0.1 mol) in a solution of 1 M sodium hydroxide (100 mL). Stir until a clear solution is obtained.

  • Addition of Dioxane: Add 1,4-dioxane (100 mL) to the solution. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (22.9 g, 0.105 mol) dropwise to the cold, stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-18 hours).

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with hexanes (2 x 50 mL) to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine as a white solid.

3.3. Part 2: Synthesis of N-Boc-N-ethyl-DL-phenylalanine
  • Preparation of Sodium Hydride: In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), carefully wash sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) with anhydrous hexanes (3 x 20 mL) to remove the mineral oil.

  • Reaction Setup: Suspend the washed sodium hydride in anhydrous THF (150 mL) and cool to 0 °C in an ice bath.

  • Addition of N-Boc-DL-phenylalanine: Dissolve the N-Boc-DL-phenylalanine (26.5 g, 0.1 mol) from Part 1 in anhydrous THF (100 mL). Add this solution dropwise to the sodium hydride suspension over 1 hour. Caution: Hydrogen gas is evolved.

  • Addition of Ethyl Iodide: After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C. Then, add ethyl iodide (12.1 mL, 0.15 mol) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any remaining mineral oil.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo to obtain the crude product.

3.4. Purification

The crude N-Boc-N-ethyl-DL-phenylalanine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Troubleshooting and Self-Validation
Issue Possible Cause Solution
Low yield in N-Boc protectionIncomplete reaction or hydrolysis of (Boc)₂O.Ensure the reaction is stirred for the full duration and the temperature is controlled during the addition of (Boc)₂O.
Incomplete N-ethylationInsufficient deprotonation of the N-Boc-amino acid.Use fresh, properly washed sodium hydride. Ensure anhydrous conditions are maintained.
O-alkylation side productReaction of the carboxylate with the ethylating agent.The use of a strong, non-nucleophilic base like sodium hydride minimizes this by forming the sodium salt of the carboxylic acid.
Difficult purificationPresence of unreacted starting materials or byproducts.Monitor the reaction by TLC to ensure completion. Optimize chromatography conditions for better separation.
Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N-Boc-N-ethyl-DL-phenylalanine. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate for their drug discovery and development programs.

References
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N‐Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 54(4), 459-463.
  • Organic Syntheses. (2017, November 22). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.[Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[Link]

  • Wikipedia. (n.d.). Williamson ether synthesis.[Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents.[Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis.[Link]

  • PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine.[Link]

  • Bhattacharya, S., et al. (2013). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(4), 14-22.
  • RSC Publishing. (2022, February 7). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers.[Link]

  • PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.[Link]

  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.[Link]

  • IRIS . (n.d.). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine.[Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-Boc-N-ethyl-phenylalanine coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate N-alkylated amino acids into complex peptide sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to incorporate N-alkylated amino acids into complex peptide sequences. Coupling N-Boc-N-ethyl-phenylalanine represents a "perfect storm" of steric hindrance. The bulky N-ethyl secondary amine, the massive benzyl side chain of phenylalanine, and the tert-butyloxycarbonyl (Boc) protecting group collectively shield the reactive center. Standard protocols will almost certainly fail here.

This guide is designed as a self-validating system. We will not just give you steps; we will explain the chemical causality behind every experimental choice so you can adapt these principles to your specific workflows.

Module 1: The Mechanistic Challenge (FAQs)

Q: Why does N-Boc-N-ethyl-phenylalanine fail to couple under standard HBTU/DIEA conditions? A: The failure is fundamentally kinetic. The secondary amine of an N-ethylated residue is significantly less nucleophilic than a primary amine. When combined with the steric bulk of the phenylalanine side chain, the approach trajectory for the incoming activated carboxylic acid is severely restricted[1]. This delayed coupling rate allows competing side reactions—such as oxazolone formation (leading to epimerization) or premature chain termination—to dominate the reaction pathway.

G N_ethyl N-Ethyl Group (Secondary Amine) Steric Severe Steric Shielding of Reaction Center N_ethyl->Steric Phe_side Phenylalanine Benzyl Side Chain Phe_side->Steric Boc_grp N-Boc Protecting Group Boc_grp->Steric Kinetics Reduced Nucleophilicity & Slowed Kinetics Steric->Kinetics SideReact Competing Side Reactions (Epimerization/Deletion) Kinetics->SideReact

Logical flow of steric factors causing coupling failures in N-ethyl-Phe.

Q: Can I just increase the reaction temperature to force the coupling? A: Proceed with extreme caution. While Microwave-Assisted Peptide Synthesis (MAPS) at 75°C–90°C can provide the activation energy needed to overcome steric barriers, prolonged heating of N-alkylated, sterically hindered residues dramatically increases the risk of racemization[1]. If you must use heat, pair it with a highly efficient, low-epimerization reagent like COMU rather than standard carbodiimides.

Module 2: Reagent Selection & Quantitative Data

Q: Which coupling reagents are statistically proven to work for N-alkylated amino acids? A: You must abandon standard HOBt-based reagents (like HBTU or DIC/HOBt). The bulky nature of the N-alkylated amine nucleophile significantly slows down the coupling reaction, and the reactivity of the HBTU-activated ester is insufficient to drive the reaction to completion[2].

Instead, utilize highly reactive HOAt-derivatives (HATU), Oxyma-based reagents (COMU), or in situ acid chloride generators like Triphosgene (BTC). COMU offers coupling efficiencies comparable to HATU but with a lower risk of epimerization and safer handling profiles[3]. For extreme cases where HATU fails, BTC is the gold standard, often achieving superior conversion for sterically cumbersome N-alkyl residues compared to classical HATU/HOAt methods[4].

Table 1: Quantitative Comparison of Coupling Reagents for N-Alkylated Residues

ReagentActivation MechanismRelative Efficiency (N-Alkyl)Epimerization RiskRecommended Base
HBTU / TBTU Aminium / UroniumLow (<30%)HighDIEA
HATU HOAt-derived UroniumHigh (70–85%)ModerateDIEA / TMP
COMU Oxyma-derived UroniumHigh (75–90%)LowDIEA / TMP
BTC (Triphosgene) In situ Acid ChlorideVery High (>95%)Very LowCollidine / DIEA
Module 3: Validated Experimental Protocols
Protocol A: The Standard Optimization (HATU/COMU-Mediated Double Coupling)

Use this protocol as your first-line troubleshooting step. It relies on hyper-reactive uronium salts to force the reaction.

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x)[2].

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of N-Boc-N-Et-Phe and 3.9 equivalents of HATU (or COMU) in a minimum volume of DMF.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution. Causality note: We use a slight deficit of HATU (3.9 eq) relative to the amino acid (4.0 eq) to ensure no unreacted uronium species is transferred to the resin, which could cap the free amine with a guanidinium moiety.

  • Coupling: Allow activation for exactly 2 minutes, then add to the resin. Agitate for 2 to 4 hours at room temperature[2].

  • Double Coupling: Drain the reaction vessel (do not wash) and immediately repeat steps 2-4 using a fresh batch of activated reagents.

Protocol B: The "Sledgehammer" Approach (Triphosgene / BTC Activation)

If Protocol A yields deletion sequences, the steric hindrance is too severe for active esters. You must generate an acid chloride in situ using BTC. This protocol is highly efficient and racemization-free for N-alkylated amino acids[5].

  • Preparation: Ensure all solvents (specifically THF) are strictly anhydrous. Water will instantly destroy the acid chloride intermediate.

  • Pre-activation: Dissolve 3.0 equivalents of N-Boc-N-Et-Phe and 1.0 equivalent of BTC (which provides 3 equivalents of phosgene equivalents) in anhydrous THF.

  • Collidine Addition: Add 10.0 equivalents of 2,4,6-collidine. Causality note: Collidine is a sterically hindered base that acts as an acid scavenger without acting as a nucleophile, preventing the premature degradation of the highly reactive acid chloride. Let sit for 10 minutes.

  • Coupling: Add the activated mixture to the resin along with 6.0 equivalents of DIEA. Agitate for 2.5 to 4 hours at room temperature[5].

Workflow Step1 1. Swell Resin (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Pre-activate N-Boc-N-Et-Phe (BTC + Collidine, THF) Step2->Step3 Step4 4. Add to Resin (with DIEA, RT) Step3->Step4 Step5 5. Wash & Analyze (LC-MS) Step4->Step5

Step-by-step workflow for triphosgene (BTC) mediated peptide coupling.

Module 4: Post-Coupling Analysis & Side Reactions (FAQs)

Q: I am seeing a mass corresponding to a deletion sequence (minus the N-Et-Phe). How do I validate if the coupling actually occurred before cleaving? A: Standard colorimetric tests (like the Kaiser/Ninhydrin test) are notorious for producing false negatives with secondary amines (N-alkylated residues)[2]. To accurately monitor the presence of unreacted secondary amines on the resin, you must use the Chloranil test or the Bromophenol Blue test , which are specifically designed for this purpose. If the test indicates incomplete coupling, perform a solvent switch (e.g., from DMF to NMP or adding chaotropic salts like 0.1M LiCl) during the recoupling phase to disrupt secondary structure aggregation.

Q: How do I prevent diketopiperazine (DKP) formation when deprotecting the residue immediately following my N-Et-Phe? A: Peptides containing N-alkylated residues at the second position from the C-terminus are highly susceptible to DKP formation. The N-alkyl group forces the peptide backbone into a cis-amide conformation, perfectly aligning the free N-terminal amine to attack the C-terminal ester linkage, cleaving the dipeptide off the resin. Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) which physically blocks the cyclization. Furthermore, perform the subsequent Fmoc deprotection using a milder base or shorter exposure time (e.g., 20% piperazine in DMF for 2 x 3 mins).

References
  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC. National Institutes of Health (NIH).[Link]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids. ResearchGate.[Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. National Institutes of Health (NIH).[Link]

Sources

Optimization

Preventing racemization of N-ethyl-phenylalanine during activation

The following guide is structured as a Technical Support Knowledge Base for a specialized peptide chemistry unit. It moves beyond generic advice to address the specific steric and electronic challenges of N-ethyl-phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base for a specialized peptide chemistry unit. It moves beyond generic advice to address the specific steric and electronic challenges of N-ethyl-phenylalanine (N-Et-Phe).

Topic: Preventing Racemization of N-Ethyl-Phenylalanine During Activation & Coupling Ticket Category: Difficult Couplings / Chiral Purity Assigned Specialist: Senior Application Scientist

Executive Summary: The "Slow-Activation" Trap

User Query: "I am observing significant loss of chirality (10-15% D-isomer) when coupling Fmoc-N-Et-Phe-OH using standard HBTU/DIEA protocols. Why is this happening, and how do I fix it?"

Root Cause Analysis: Unlike standard amino acids, N-ethyl-phenylalanine combines two adverse properties: steric bulk (the ethyl group) and electronic modification (lack of the amide proton).

  • The Kinetic Trap: The ethyl group creates massive steric hindrance. Standard activation (HBTU/DIEA) generates an active ester that reacts slowly with the incoming amine.

  • The Racemization Mechanism: Prolonged lifetime of the activated species allows the base (DIEA) to abstract the

    
    -proton.
    
    • Standard AAs form neutral oxazolones (azlactones).

    • N-Alkyl AAs form positively charged oxazolinium ions or racemize via direct enolization because they lack the N-H required to stabilize the neutral intermediate. The oxazolinium species is highly susceptible to base-catalyzed epimerization.

The Solution: You must decouple "activation" from "base exposure" or use activation methods that drive the reaction faster than the rate of proton abstraction.

Diagnostic & Decision Matrix (Visual)

The following decision tree helps you select the correct protocol based on your specific sequence context.

N_Ethyl_Phe_Workflow Start Start: Coupling Fmoc-N-Et-Phe-OH Check_Pos Is N-Et-Phe the 2nd Residue (C-terminal AA is on resin)? Start->Check_Pos DKP_Risk CRITICAL RISK: Diketopiperazine (DKP) Formation Check_Pos->DKP_Risk Yes Standard_Coup Is the incoming amine sterically hindered? Check_Pos->Standard_Coup No CTC_Resin Solution: Use 2-CTC Resin & mild base (Collidine) DKP_Risk->CTC_Resin Method_A Method A: HATU / HOAt / Collidine (Standard High-Efficiency) Standard_Coup->Method_A No (Primary Amine) Method_B Method B: BTC (Triphosgene) (In-situ Acid Chloride) Standard_Coup->Method_B Yes (N-Methyl/Ethyl Amine)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric hindrance and position within the peptide chain.

Recommended Protocols

Protocol A: The "Safe" Standard (HATU/HOAt/Collidine)

Best for: Coupling N-Et-Phe to a primary amine (unhindered).

Why this works: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for N-alkyl amino acids. The nitrogen in the pyridine ring coordinates the incoming amine via a "neighboring group effect," accelerating the coupling rate and reducing the time window for racemization. Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base compared to DIEA, significantly lowering the rate of proton abstraction.

ReagentEquivalentsRole
Fmoc-N-Et-Phe-OH3.0 eqAmino Acid
HATU2.9 eqCoupling Reagent
HOAt 3.0 eqCritical Additive (Accelerant)
TMP (Collidine) 5.0 eqBase (Low basicity, pKa ~7.4)
DMF/NMPSolventNMP is preferred for hindered sequences

Step-by-Step:

  • Dissolve AA, HATU, and HOAt in minimal dry NMP.

  • Add Collidine immediately before adding to the resin. Do not pre-activate for >1 minute.

  • Add to resin and shake for 2–4 hours.

  • Validation: Perform a micro-cleavage and check HPLC for the D-isomer (usually elutes just before the L-isomer).

Protocol B: The "Gold Standard" (BTC / In-Situ Acid Chloride)

Best for: Coupling N-Et-Phe to a secondary amine (e.g., Proline, N-Me-Ala) or if Method A fails.

Why this works: Bis(trichloromethyl)carbonate (BTC) generates the acid chloride of the amino acid in situ.[1] Acid chlorides are highly reactive species that couple orders of magnitude faster than OBt/OAt esters. This speed outcompetes the racemization reaction.

⚠️ Safety Warning: BTC generates phosgene gas. This reaction must be performed in a fume hood.

ReagentEquivalentsRole
Fmoc-N-Et-Phe-OH5.0 eqAmino Acid
BTC 1.65 eqAcid Chloride Generator (0.33 eq per Cl)
Collidine 14.0 eqBase (Must neutralize HCl generated)
THF or DCMSolventAnhydrous solvents are mandatory

Step-by-Step:

  • Suspend Fmoc-N-Et-Phe-OH and BTC in dry THF (Tetrahydrofuran) under Argon/Nitrogen.

  • Add Collidine dropwise. A white precipitate (collidinium hydrochloride) will form.

  • Stir for 1–2 minutes to ensure acid chloride formation.

  • Add the resulting slurry/solution immediately to the resin.

  • Coupling time: 30–60 minutes (Reaction is very fast).

Troubleshooting & FAQs

Ticket #402: "I see a peak -18 Da from my target mass."

Diagnosis: You are likely seeing Diketopiperazine (DKP) formation.[2][3][4] Context: This occurs if N-Et-Phe is the second residue added to the resin. When you deprotect the Fmoc group of the N-Et-Phe, the free secondary amine back-bites onto the ester linkage of the first amino acid, cleaving the dipeptide off the resin as a cyclic byproduct. Resolution:

  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl linker physically prevents the back-biting attack.[5]

  • Short Deprotection: Use 5% Piperazine/DBU for 2 minutes max, then wash immediately.

Ticket #405: "Why not use DIEA (Diisopropylethylamine)?"

Diagnosis: DIEA is too strong (pKa ~10.5) and too nucleophilic for this specific application. Technical Insight: In the presence of the activated N-alkyl species (oxazolinium ion), DIEA promotes the removal of the


-proton (enolization) faster than the coupling can occur.
Resolution:  Always substitute DIEA with Sym-Collidine (TMP)  or 2,6-Lutidine  when activating N-alkyl amino acids.
Ticket #409: "Can I use Oxyma Pure instead of HOAt?"

Diagnosis: Yes, but with caveats. Technical Insight: Oxyma Pure is a safer alternative to HOBt/HOAt and generally suppresses racemization well (forming the oxime ester). However, for extremely hindered N-ethyl couplings, the coordination effect of the pyridine nitrogen in HOAt often provides a kinetic advantage that Oxyma lacks. Resolution: Try Oxyma first (cheaper, safer). If chiral purity is <98%, switch to HOAt or the BTC method.

Mechanism of Failure (Visual)

Understanding the enemy is the first step to defeating it. The diagram below illustrates why base selection is critical.

Racemization_Mechanism cluster_risk High Risk Zone (Slow Coupling) Activated Activated N-Et-Phe (Active Ester) Oxazolinium Oxazolinium Ion (Positively Charged) Activated->Oxazolinium Spontaneous Cyclization Enolate Enolate Intermediate (Planar/Achiral) Activated->Enolate Direct Enolization (Strong Base) Coupled Native L-Peptide (Desired) Activated->Coupled Fast Coupling (Collidine/HOAt) Oxazolinium->Enolate Base (DIEA) abstracts H+ Racemic Racemic Product (50% L / 50% D) Enolate->Racemic Reprotonation

Figure 2: The competing pathways between successful coupling and base-catalyzed racemization via the oxazolinium intermediate.[6]

References

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Coste, J., et al. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. Journal of Organic Chemistry.

  • Góngora-Benítez, M., et al. (2013). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Organic Process Research & Development. (Discusses BTC/Collidine utility).

  • Thongyoo, P., et al. (2015). Total Synthesis of Omphalotin A: A Potent Nematicide Cyclic Dodecapeptide. (Demonstrates BTC coupling for difficult N-alkyl residues).

  • Bachem Technical Guides. Peptide Coupling Reagents & Racemization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult N-Alkyl Peptide Couplings

Topic: N-Alkyl Amino Acid Coupling Optimization Ticket ID: #NAK-8824 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Steric Challenge Coupling N-alkyl amino acids (e.g., N-methylated...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Alkyl Amino Acid Coupling Optimization Ticket ID: #NAK-8824 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

Coupling N-alkyl amino acids (e.g., N-methylated residues) represents one of the steepest energy barriers in Solid-Phase Peptide Synthesis (SPPS). The N-alkyl group introduces significant steric clash and drastically reduces the nucleophilicity of the amine. Standard protocols (DIC/HOBt or HBTU) often fail, leading to deletion sequences, racemization, or diketopiperazine (DKP) formation.

This guide moves beyond standard textbook advice, focusing on high-energy activation strategies (HATU, PyAOP, Acid Chlorides) and precise reaction engineering to overcome these barriers.

Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode. Use this logic flow to determine if the issue is kinetic (steric) or thermodynamic (aggregation/side-reaction).

DiagnosticFlow Start Issue Detected CheckTest Perform Chloranil Test (Specific for 2° Amines) Start->CheckTest ResultBlue Dark Blue Beads (Positive) CheckTest->ResultBlue Free 2° Amine ResultColorless Colorless/Yellow (Negative) CheckTest->ResultColorless No Free Amine Incomplete Incomplete Coupling (Kinetic/Steric Failure) ResultBlue->Incomplete Aggregated Possible Aggregation or False Negative ResultColorless->Aggregated Action1 Switch to HATU/HOAt or PyAOP Incomplete->Action1 First Line Action3 Check HPLC for Racemization/DKP Aggregated->Action3 Verify Product Action2 Use 'Nuclear Option' (BTC/Acid Chloride) Action1->Action2 If fails

Figure 1: Diagnostic logic for distinguishing between coupling failure and post-coupling anomalies.

Troubleshooting & FAQs

Issue 1: Incomplete Coupling (Low Conversion)

User Question: I am trying to couple Fmoc-Val-OH to an N-methyl-Ala on resin using HBTU/DIPEA. The Chloranil test remains blue even after double coupling. What is happening?

Technical Analysis: HBTU is an aminium salt that generates an OBt ester. While effective for primary amines, OBt esters often lack the electrophilicity required to overcome the steric hindrance of a secondary N-methyl amine. Furthermore, the N-methyl group on the resin creates a "conformationally restricted" environment that blocks the approach of the incoming amino acid.

Solution Strategy:

  • Switch Reagent: Move to HATU or PyAOP . The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen lone pair) that accelerates the coupling rate by up to 100x compared to HOBt.

  • Solvent Optimization: Switch from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better and disrupts inter-chain aggregation, which is common in N-methylated peptides.

  • Temperature: Perform the coupling at 50°C (microwave or conventional heating) to overcome the activation energy barrier. Note: Avoid heating if Cys or His are present due to racemization risks.

Issue 2: Racemization of the Activated Amino Acid

User Question: I achieved coupling, but HPLC analysis shows a split peak (diastereomers). How do I prevent racemization during this difficult coupling?

Technical Analysis: Slow coupling rates increase the window for racemization. The activated amino acid can undergo oxazolone formation, leading to loss of chirality at the alpha-carbon. Strong bases like DIPEA can promote proton abstraction from the alpha-carbon.

Solution Strategy:

  • Base Selection: Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker, more sterically hindered base that is sufficient to neutralize the acid but less likely to abstract the alpha-proton.

  • Oxyma Pure: Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive. It is superior to HOBt for suppressing racemization while maintaining high reactivity.

  • Protocol: Use the BTC (Acid Chloride) method (Protocol B below) with Collidine. Acid chlorides are extremely reactive, shortening the reaction time and thus the window for racemization.

Issue 3: Diketopiperazine (DKP) Formation

User Question: I am losing peptide mass. MS indicates a mass corresponding to the cleavage of the last two amino acids.

Technical Analysis: This is a classic DKP formation. When the N-terminal amine is deprotected, the secondary amine of the N-alkyl residue can attack the carbonyl of the preceding amino acid (i-1), forming a cyclic dipeptide (DKP) and cleaving the chain from the resin. This is most common when the C-terminal residue is Proline or N-methylated.

Solution Strategy:

  • Steric Bulk: Use Trityl (Trt) protection on the backbone if possible (specialized application).

  • Unit Coupling: Instead of stepwise coupling, couple a dipeptide unit (Fmoc-AA1-AA2-OH) where the difficult bond is already formed.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.

Comparative Data: Coupling Reagents

Reagent ClassReagentReactivityRacemization RiskBest Use Case
Standard HBTU / HOBtLowModeratePrimary amines, simple sequences.
High Efficiency HATU / HOAt High LowFirst-line choice for N-alkyl coupling.
Phosphonium PyAOP Very High LowExcellent for N-Me to N-Me couplings.[1]
Acid Chloride BTC / Collidine Extreme Very Low "Nuclear Option" for sterically impossible couplings (e.g., Aib-Aib, NMe-NMe).

Validated Protocols

Protocol A: High-Efficiency HATU/HOAt Coupling

Use this as the standard protocol for hindered couplings.

  • Resin Prep: Swell resin in NMP for 20 mins.

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.8 eq) in minimal NMP.

    • Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).

    • Add DIPEA (8.0 eq) (Or Collidine if racemization is noted).

    • Critical: Allow pre-activation for exactly 30 seconds . (Longer activation can lead to guanidinium capping).

  • Coupling: Add mixture to resin. Agitate for 2 hours .

  • Monitoring: Perform Chloranil Test .

    • Positive (Blue):[2][3] Repeat coupling with fresh reagents.[2][4]

    • Negative (Colorless): Proceed to deprotection.[2][3][5]

Protocol B: In-Situ Acid Chloride (BTC) Coupling

Use this when HATU fails. Requires anhydrous conditions.

Safety Warning: BTC (Triphosgene) generates Phosgene gas. Must be used in a fume hood.

  • Preparation:

    • Dissolve Fmoc-AA-OH (5.0 eq) in anhydrous THF or DCM.

    • Add BTC (1.65 eq).

    • Add 2,4,6-Collidine (14 eq) slowly. A white precipitate (collidinium chloride) will form.

  • Reaction:

    • Stir the activation mixture for 1-2 minutes to generate the acid chloride.

    • Add the resulting suspension directly to the resin (preswollen in DCM).

  • Coupling:

    • Agitate for 30 - 60 minutes . Acid chlorides react very rapidly.

  • Quench: Wash resin with DCM, then DMF.[4][6]

References

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][7] Journal of the American Chemical Society.[8]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[9] Journal of Peptide Research.

  • BenchChem. (2025).[2][6][10][11] Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.[6][12][13][14][15]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Optimizing N-Ethyl-Phe Incorporation

Topic: Reducing deletion sequences when coupling N-ethyl-Phenylalanine ( -Et-Phe) Role: Senior Application Scientist Date: October 26, 2023 Diagnostic Overview: Why Deletions Occur In solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing deletion sequences when coupling N-ethyl-Phenylalanine (


-Et-Phe)
Role:  Senior Application Scientist
Date:  October 26, 2023

Diagnostic Overview: Why Deletions Occur

In solid-phase peptide synthesis (SPPS),


-alkylated amino acids like 

-ethyl-Phenylalanine present a dual challenge:
  • Steric Hindrance: The ethyl group on the

    
    -nitrogen creates a massive steric wall. This prevents the next incoming activated amino acid from attacking the secondary amine, leading to deletion sequences  (where the next residue fails to attach).[1]
    
  • Nucleophilicity Reduction: The secondary amine is less nucleophilic than a primary amine, slowing reaction kinetics significantly.

If you are seeing


 peaks in your mass spectra immediately following the 

-Et-Phe position, standard Fmoc protocols are failing you. This guide replaces those standard protocols with high-efficiency workflows.

Critical Monitoring: Stop Using the Kaiser Test

The most common user error is relying on the Kaiser (ninhydrin) test to monitor the coupling of


-Et-Phe or the subsequent residue.
  • Fact: The Kaiser test detects primary amines.[2][3][4] It will yield a false negative (colorless) on

    
    -Et-Phe because it is a secondary amine.
    
  • Solution: You must use the Chloranil Test or Isatin Test .[3][4]

Workflow: Selecting the Right Monitoring Assay

MonitoringLogic cluster_legend Quick Tip Start Current Step in Synthesis Decision Is the N-terminal residue N-alkylated (e.g., N-Et-Phe)? Start->Decision Primary Primary Amine (Standard AA) Decision->Primary No Secondary Secondary Amine (N-Et-Phe, Pro, N-Me-AA) Decision->Secondary Yes Kaiser USE KAISER TEST (Ninhydrin) Blue = Incomplete Yellow = Complete Primary->Kaiser Chloranil USE CHLORANIL TEST (Acetaldehyde/Chloranil) Blue/Green = Incomplete Colorless/Amber = Complete Secondary->Chloranil Tip If Chloranil is ambiguous, perform a micro-cleavage and check via LC-MS.

Figure 1: Decision logic for selecting the correct colorimetric test. Using Kaiser on N-Et-Phe will result in false confidence and deletion sequences.

High-Efficiency Coupling Protocols

To eliminate deletions, you must upgrade your coupling cocktail. The standard HBTU/DIEA method is insufficient for


-Et-Phe.
Recommended Reagent Hierarchy
TierReagent SystemUse CaseNotes
1 HATU / HOAt / DIEA Standard DifficultThe "Gold Standard" for hindered couplings. HOAt is critical for speed.
2 PyAOP / HOAt / DIEA High DifficultyPreferred. Avoids guanidinylation side-reactions common with HATU during long couplings.
3 COMU / Oxyma / DIEA AlternativeExcellent solubility and reactivity; safer byproduct profile than benzotriazoles.
4 Triphosgene / BTC "Nuclear Option"Forms acid chlorides in situ. Hazardous. Use only if Tiers 1-3 fail.
SOP: Coupling Onto N-Ethyl-Phe (The Critical Step)

This is the step where the deletion usually happens (attaching AAn+1 to the N-Et-Phe).

  • Resin Swelling: DCM (3x), then DMF (3x).[5]

  • Activation (Pre-mix):

    • Amino Acid (5 eq)

    • PyAOP (5 eq) or HATU (5 eq)

    • HOAt (5 eq) - Do not skip this.

    • DIEA (10 eq)

    • Solvent: DMF (keep concentration high, ~0.3–0.5 M).

  • Reaction:

    • Add activated mix to resin.[6]

    • Microwave: 75°C for 5–10 mins (if Cys/His are absent).

    • Conventional: 50°C for 60 mins or RT for 3–12 hours.

  • Double Coupling (Mandatory):

    • Drain. Wash DMF (3x).

    • Repeat step 2 & 3 with fresh reagents.

  • Capping (Recommended):

    • Acetic Anhydride/Pyridine to cap any unreacted N-Et-Phe. This converts "deletion sequences" into "truncated sequences," which are easier to purify.

Troubleshooting Guide (FAQ)

Q1: I am using HATU, but I still see a -1 residue mass. What is happening? A: You are likely experiencing Guanidinylation .

  • Mechanism:[6][7][8] If the coupling is slow (due to the ethyl group), the excess HATU can react with the N-terminus instead of the amino acid, permanently "capping" the chain with a guanidine group.

  • Fix: Switch to PyAOP (phosphonium salt). It cannot guanidinylate the amine. Alternatively, reduce the amount of HATU slightly (0.95 eq relative to the amino acid).

Q2: My yield is low, and I suspect Diketopiperazine (DKP) formation. How do I confirm? A: DKP is a high risk if


-Et-Phe is at the 2nd position from the C-terminus (especially if Pro/Gly is the 1st).
  • Mechanism:[6][7][8] The N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Fix: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[7] The steric bulk of the trityl linker prevents this back-biting attack.[6][7] Avoid Wang or Merrifield resins for C-terminal

    
    -alkyl sequences.
    

Q3: Can I use PyBOP instead of PyAOP? A: PyBOP is acceptable for standard couplings, but PyAOP (7-azabenzotriazole) is significantly more reactive due to the neighboring group effect of the pyridine nitrogen (similar to HOAt vs HOBt). For


-ethyl sterics, PyAOP is superior.

Visualizing the Steric Challenge

The following diagram illustrates why standard reagents fail and how DKP forms.

StericMechanism cluster_steric The Deletion Trap: Steric Hindrance cluster_dkp The Yield Killer: DKP Formation NEtPhe N-Ethyl-Phe on Resin (Secondary Amine) IncomingAA Incoming Activated AA (e.g., Fmoc-Ala-OAt) IncomingAA->NEtPhe Blocked by Ethyl EthylGroup Ethyl Group (Steric Shield) EthylGroup->NEtPhe Attached to N Dipeptide Dipeptide-Resin (N-Et-Phe-AA-Resin) Cyclization Intramolecular Attack (Back-biting) Dipeptide->Cyclization DKP_Product Cyclic DKP (Cleaved from Resin) Cyclization->DKP_Product Loss of Peptide

Figure 2: (Left) The ethyl group physically blocks the incoming amino acid. (Right) DKP formation mechanism where the peptide cleaves itself off the resin.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[10] Journal of the American Chemical Society. Link (Establishes HOAt/HATU superiority).

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link (Foundation for Phosphonium reagents).

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent. Organic Process Research & Development. Link (Data on COMU vs HATU).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl and N-Ethyl Peptides. Journal of Peptide Science. Link (Specific protocols for N-alkyl amino acids).

  • Bachem Technical Note. Chloranil Test for Secondary Amines. Link (Standard industry protocol source).

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Ethyl Amino Acid Couplings

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of sterically hindered N-alkylated amino acids—specifically N-ethyl amino acids—presents one of the most formidable challenges in solid-phase pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of sterically hindered N-alkylated amino acids—specifically N-ethyl amino acids—presents one of the most formidable challenges in solid-phase peptide synthesis (SPPS). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows, mechanistic FAQs, and optimized double-coupling protocols to overcome incomplete acylations and side reactions.

Troubleshooting Workflow for Hindered Couplings

When a standard coupling cycle fails at an N-ethyl residue, systematic optimization is required to prevent the accumulation of deletion sequences. Follow the decision matrix below to isolate and resolve the bottleneck.

Troubleshooting Start Coupling Failure: N-ethyl AA Detected CheckReagent Evaluate Coupling Reagent Start->CheckReagent SwitchReagent Switch to HATU, COMU or DIC/Oxyma CheckReagent->SwitchReagent CheckYield Is Coupling Still Incomplete? SwitchReagent->CheckYield DoubleCouple Implement Double Coupling Protocol CheckYield->DoubleCouple Yes Success Successful Peptide Elongation CheckYield->Success No CheckDKP Is DKP Formation Detected? DoubleCouple->CheckDKP Triphosgene Use Triphosgene (BTC) Activation CheckDKP->Triphosgene Yes/Extreme Hindrance CheckDKP->Success No Triphosgene->Success

Decision tree for optimizing sterically hindered N-ethyl amino acid couplings in SPPS.

Core Technical FAQs

Q1: Why do standard coupling reagents (like HBTU or DIC/HOBt) fail for N-ethyl amino acids?

Causality: The failure is driven by a combination of extreme steric shielding and reduced nucleophilicity. The ethyl group on the


-nitrogen physically obstructs the incoming activated acyl species[1]. Furthermore, the secondary amine of an N-ethyl residue is significantly less nucleophilic than a primary amine. Standard reagents like HBTU generate OBt (benzotriazole) active esters, which simply do not possess the electrophilic reactivity required to overcome this high activation energy barrier, leading to sluggish kinetics and incomplete coupling[2].
Q2: Which coupling reagents are optimal for N-ethyl amino acids?

Causality: To drive the reaction forward, you must use reagents that generate highly reactive intermediates capable of anchimeric assistance (neighboring group participation).

  • HATU / PyAOP: These generate OAt (7-aza-benzotriazole) esters. The nitrogen atom in the pyridine ring of the OAt leaving group coordinates with the incoming amine via hydrogen bonding, pre-organizing the transition state and accelerating aminolysis[2].

  • DIC / Oxyma Pure: Oxyma generates an highly reactive ester that rivals HATU in efficiency but avoids the risk of guanidinium byproduct formation, making it excellent for extended coupling times[3].

  • Triphosgene (BTC): For extreme cases where even HATU fails, triphosgene generates an amino acid chloride in situ, providing the highest possible electrophilicity for sterically hindered secondary amines[4].

Table 1: Quantitative Comparison of Coupling Reagents for N-Ethyl Amino Acids

Coupling ReagentActivating GroupRelative ReactivitySuitability for N-Ethyl AAKey Advantage / Note
HBTU / PyBOP OBt esterModeratePoorInsufficient for severe steric hindrance[2].
HATU / PyAOP OAt esterVery HighExcellentAnchimeric assistance accelerates reaction[2].
COMU Oxyma esterVery HighExcellentSafer profile; highly soluble in green solvents[3][5].
DIC / Oxyma Oxyma esterHighVery GoodNo guanidinylation side reactions[3].
Triphosgene Acid ChlorideMaximumUltimate FallbackBest for consecutive N-alkyl couplings[4].
Q3: Why am I losing my peptide chain after successfully coupling the N-ethyl amino acid?

Causality: You are likely experiencing Diketopiperazine (DKP) formation . When you deprotect the Fmoc group from the amino acid following the N-ethyl residue, the newly liberated primary amine can undergo an intramolecular attack on the previous amide bond. N-alkylated amino acids lower the energy barrier for cis-trans isomerization of the amide bond[1]. The cis conformation brings the free N-terminal amine into perfect proximity to cleave the peptide from the resin (or the chain), releasing a cyclic dipeptide (DKP)[1].

  • Solution: Use a simultaneous deprotection-coupling procedure, or use highly reactive symmetric anhydrides to trap the free amine immediately before it can cyclize[1].

Q4: How do I monitor coupling efficiency? The Kaiser test is giving false negatives.

Causality: The standard Kaiser (ninhydrin) test requires a primary amine to form the characteristic blue Ruhemann's purple complex. Because N-ethyl amino acids terminate in a secondary amine, the Kaiser test will remain yellow (negative) even if deprotection was successful or coupling failed[6].

  • Solution: You must use the Chloranil test (specific for secondary amines) or perform a Microcleavage followed by LC-MS analysis to definitively confirm mass shifts[6].

Mechanistic Pathway: Activation vs. Side Reactions

Understanding the delicate balance between successful aminolysis and DKP formation is critical for designing a self-validating experimental protocol.

Mechanism N_Ethyl Resin-Bound N-Ethyl Secondary Amine ActiveEster OAt Active Ester (Anchimeric Assistance) N_Ethyl->ActiveEster Target for Activation Incoming AA Activation (HATU/DIPEA) Activation->ActiveEster Coupling Aminolysis (Peptide Bond Formation) ActiveEster->Coupling Overcomes Sterics Deprotection Piperidine Deprotection (Next Cycle) Coupling->Deprotection DKP Side Reaction: Diketopiperazine (DKP) Cleavage Deprotection->DKP cis-amide conformation Elongation Desired Pathway: Continued Elongation Deprotection->Elongation Rapid trapping

Mechanistic pathway showing OAt-mediated aminolysis and the risk of DKP formation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. The use of double coupling ensures that active ester degradation (which occurs during the extended reaction times required for hindered amines) does not halt the synthesis.

Protocol A: Optimized Double Coupling using HATU/DIPEA

Use this protocol as the first-line defense for coupling onto an N-ethyl amino acid.

  • Resin Preparation: Following Fmoc deprotection of the N-ethyl residue, wash the resin thoroughly with DMF (5 × 1 min)[2].

  • First Pre-activation (1-2 min): In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq). Note: Keep HATU slightly sub-stoichiometric to the amino acid to prevent capping of the resin via guanidinylation[2].

  • First Coupling: Transfer the activated solution to the resin. Agitate at room temperature (or under microwave irradiation at 50°C if resin stability permits) for 60 minutes[2].

  • Drain and Wash: Drain the reaction mixture. Do not deprotect. Wash the resin with DMF (3 × 1 min).

  • Second Pre-activation: Prepare a fresh batch of activated Fmoc-amino acid exactly as described in Step 2. (The first batch of active ester will have largely hydrolyzed or degraded by this point).

  • Second Coupling: Add the fresh solution to the resin and agitate for an additional 60–90 minutes[2].

  • Validation: Drain, wash thoroughly with DMF and DCM. Perform a Chloranil test. If the beads remain colorless/yellow, the secondary amine has been successfully acylated.

Protocol B: Triphosgene (BTC) Activation for Extreme Hindrance

Use this protocol if Protocol A fails, particularly when coupling an N-alkyl amino acid onto another N-alkyl amino acid.

  • Preparation: Ensure the resin and all solvents are strictly anhydrous. Wash resin with dry THF or DCM.

  • Activation: Dissolve the incoming Fmoc-amino acid (3.0 eq) and Triphosgene (1.0 eq; equivalent to 3.0 eq of phosgene) in dry THF[4].

  • Base Addition: Add 2,4,6-collidine (10.0 eq) to the solution. Stir for 1 minute to generate the amino acid chloride in situ[4].

  • Coupling: Add the mixture to the resin and agitate for 45 minutes at room temperature.

  • Wash: Drain and wash extensively with DCM, then DMF. Caution: Triphosgene is highly toxic; perform all steps in a properly ventilated fume hood.

Protocol C: Microcleavage for Reaction Monitoring

Because colorimetric tests can be ambiguous for secondary amines, LC-MS validation is the gold standard.

  • Sampling: Withdraw a small aliquot of resin beads (approx. 2-5 mg) from the reaction vessel[6].

  • Washing: Wash the beads sequentially with DMF, Ethanol, and DCM (3 times each) to remove all traces of coupling reagents[6]. Air dry the beads.

  • Cleavage: Add 100 µL of a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the beads. Incubate for 15–30 minutes at room temperature.

  • Analysis: Evaporate the TFA under a gentle stream of nitrogen. Dissolve the residue in 200 µL of Acetonitrile/Water (1:1). Inject 5 µL into the LC-MS to confirm the mass of the desired elongated peptide versus the uncoupled deletion sequence[6].

References

  • American Chemical Society (ACS). "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." ACS Publications, 2025. Available at: [Link]

  • ResearchGate. "Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O." ResearchGate, 2025. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Publishing, 2020. Available at: [Link]

  • Bio-protocol. "Peptide Synthesis." Bio-protocol, 2025. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility &amp; Handling of N-Boc-N-ethyl-DL-phenylalanine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with N-Boc-N-ethyl-DL-phenylalanine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with N-Boc-N-ethyl-DL-phenylalanine . Highly modified, sterically hindered amino acids present unique physicochemical challenges. By understanding the molecular causality behind these challenges, you can optimize your solvent systems, improve coupling efficiencies, and streamline your purification workflows.

Part 1: The Chemical Causality of Solubility

To troubleshoot solubility and handling issues, we must first deconstruct the molecule's structural features. N-Boc-N-ethyl-DL-phenylalanine deviates significantly from natural amino acids[1]:

  • Loss of Hydrogen Bond Donors: The introduction of the N-ethyl group and the bulky tert-butyloxycarbonyl (Boc) protecting group converts the primary amine into a tertiary carbamate. This completely eliminates the nitrogen's ability to act as a hydrogen bond donor.

  • Extreme Lipophilicity: The combination of a benzyl side chain, an ethyl group, and a tert-butyl group creates a massive hydrophobic surface area.

  • Racemic Disruption: As a racemic (DL) mixture, the compound lacks the uniform chiral packing of an enantiopure crystal lattice, making it highly prone to "oiling out" rather than forming a clean precipitate.

These factors dictate that the compound will exhibit exceptional solubility in polar aprotic and non-polar organic solvents, but will aggressively resist aqueous solvation unless the carboxylic acid is deprotonated[1].

G A N-Boc-N-ethyl-DL-phenylalanine B1 Highly Lipophilic Core (Benzyl, Ethyl, t-Butyl) A->B1 B2 No N-H Bond (Tertiary Carbamate) A->B2 B3 Free Carboxylic Acid (pH Dependent) A->B3 C1 High Solubility: DCM, EtOAc, DMF, THF B1->C1 C2 Low Solubility: Water, Cold Hexanes B1->C2 B2->C1 B3->C2 C3 Salt Formation Required for Aqueous Solubility B3->C3

Figure 1: Mechanistic mapping of structural features to solvent compatibility and solubility behavior.

Part 2: Solvent Selection Matrix

The following table summarizes the solubility profile of N-Boc-N-ethyl-DL-phenylalanine across standard laboratory solvents, providing the mechanistic rationale for each behavior.

Solvent SystemSolubility ProfileMechanistic Rationale
Dichloromethane (DCM) Highly SolubleLow dielectric constant perfectly matches the lipophilic core; ideal for liquid-liquid extraction.
Dimethylformamide (DMF) Highly SolublePolar aprotic nature solvates both the tertiary carbamate and the carboxylic acid; standard for peptide coupling.
Ethyl Acetate (EtOAc) Highly SolubleExcellent hydrogen-bond acceptor for the free carboxylic acid; optimal organic extraction solvent.
Hexanes / Heptane Poorly SolubleLacks the polarizability required to solvate the carboxylic acid dimer; serves as an ideal anti-solvent for precipitation.
Water (pH < 4) InsolubleHigh hydrophobic surface area prevents aqueous solvation; compound remains fully protonated and lipophilic.
Water (pH > 8) Soluble (as salt)Deprotonation of the carboxylic acid yields an amphiphilic carboxylate salt, enabling micellar-like aqueous solubility.

Part 3: Troubleshooting Guides & FAQs

Q: Why does my compound form a stubborn oil instead of a precipitate during concentration, and what solvent system fixes this? A: The N-ethyl and N-Boc groups eliminate hydrogen bonding at the nitrogen, while the racemic (DL) mixture prevents uniform chiral packing in a crystal lattice. To force precipitation, avoid single-solvent evaporation. Instead, utilize an anti-solvent precipitation method : dissolve the oil in a minimal volume of a polar solvent (e.g., EtOAc) and slowly add a non-polar anti-solvent (e.g., cold hexanes) under vigorous stirring. If this fails, converting the free acid to a dicyclohexylamine (DCHA) salt is a field-proven method to induce high crystallinity[1].

Q: I am experiencing poor coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). Is the solvent to blame? A: While solvent choice (DMF vs. NMP) plays a role, the primary culprit is the severe steric hindrance introduced by the N-alkyl group. Traditional carbodiimide activation (e.g., DIC/HOBt) is notoriously inefficient for N-alkylated amino acids, suffering from slow reaction rates and low yields[2]. You must switch to highly reactive uronium/aminium salts like HATU or phosphonium reagents like PyAOP in DMF or NMP. Heating the reaction in a highly solvating medium like NMP can overcome the activation energy barrier caused by this steric bulk[3].

Q: How do I extract this compound from an aqueous reaction mixture without forming thick emulsions? A: Emulsions occur because the partially deprotonated form of N-Boc-N-ethyl-DL-phenylalanine acts as a surfactant (amphiphile) at neutral to mildly basic pH levels. To resolve this, ensure the aqueous layer is strictly acidified to pH 2-3 using 1M


 or 10% citric acid. This fully protonates the carboxylic acid, eliminating its surfactant properties. Extract with a high-density solvent like DCM, and wash with saturated brine to break any residual emulsion.

Part 4: Experimental Protocols & Workflows

Protocol A: DCHA Salt Crystallization (Resolving "Oiling Out")

When the free acid refuses to crystallize, forming a dicyclohexylamine (DCHA) salt is the most reliable method to isolate the compound as a stable, weighable solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-Boc-N-ethyl-DL-phenylalanine oil in a minimal volume of diethyl ether or ethyl acetate (approx. 5 mL per gram of compound).

  • Amine Addition: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring vigorously.

  • Precipitation: Stir for 30 minutes at 0°C. If precipitation does not occur spontaneously, add cold hexanes dropwise until the solution becomes cloudy, then scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with cold hexanes, and dry under high vacuum.

  • Self-Validation System: The immediate formation of a white, flocculent precipitate upon the addition of DCHA confirms successful salt formation. A sharp melting point of the isolated solid verifies its purity and successful crystallization.

G Start Product Oils Out During Concentration Step1 Dissolve in minimal polar solvent (EtOAc/Ether) Start->Step1 Decision Need free acid or salt form? Step1->Decision Path1 Add anti-solvent (Hexanes) dropwise at 0°C Decision->Path1 Free Acid Path2 Add Dicyclohexylamine (DCHA) (1.0 eq) Decision->Path2 Salt Form Result1 Triturate to yield racemic solid Path1->Result1 Result2 Filter highly crystalline DCHA salt Path2->Result2

Figure 2: Experimental workflow for resolving oiling-out issues via anti-solvent or salt formation.

Protocol B: Optimized SPPS Coupling for Sterically Hindered N-Alkyl Amino Acids

This protocol is designed to overcome the steric hindrance of N-Boc-N-ethyl-DL-phenylalanine when coupling it to a resin-bound peptide[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (containing the free N-terminal amine) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF here as it better disrupts internal hydrogen bonding and aggregation.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-N-ethyl-DL-phenylalanine and 2.9 equivalents of HATU in a minimal volume of NMP.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for exactly 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate the reaction at 50°C (using a microwave peptide synthesizer or heated block) for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Self-Validation System: Perform a Kaiser test (or Chloranil test for secondary amines) on a small aliquot of the washed resin. A negative result (no blue/green color development) confirms the complete consumption of the resin-bound free amines, validating a successful coupling event.

References

  • "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides." ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Direct Chiral HPLC Separation of N-Ethyl-Phenylalanine: A Comparative Guide to Stationary Phases

N-alkyl amino acids, such as N-ethyl-phenylalanine, are critical building blocks in the development of peptidomimetics. The N-alkylation creates a sterically hindered environment around susceptible amide bonds, significa...

Author: BenchChem Technical Support Team. Date: March 2026

N-alkyl amino acids, such as N-ethyl-phenylalanine, are critical building blocks in the development of peptidomimetics. The N-alkylation creates a sterically hindered environment around susceptible amide bonds, significantly increasing the enzymatic stability and biological half-life of synthetic peptides[1]. However, this same structural modification fundamentally alters the molecule's chiral recognition profile, rendering traditional primary-amine-dependent Chiral Stationary Phases (CSPs) ineffective.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance of leading CSPs for the enantiomeric resolution of N-ethyl-phenylalanine, providing self-validating experimental protocols to ensure rigorous analytical reproducibility.

The Mechanistic Challenge of N-Alkyl Amino Acids

The separation of free amino acid enantiomers eliminates the uncertainty and potential epimerization associated with pre-column chiral derivatization. However, selecting the correct CSP requires a deep understanding of the underlying molecular interactions.

  • The Failure of Crown Ethers: Traditional chiral amino acid analysis heavily relies on Crown Ether columns (e.g., CROWNPAK® CR(+)). The chiral recognition mechanism of these columns mandates the formation of a host-guest inclusion complex between the crown ether cavity and a protonated primary amine (

    
    )[2]. Because N-ethyl-phenylalanine possesses a secondary amine, steric hindrance prevents it from entering the chiral cavity, resulting in co-elution and complete loss of enantioselectivity.
    
  • The Zwitterionic Solution: Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) utilize cinchona alkaloid derivatives containing both a basic quinuclidine motif and an acidic sulfonic acid group. This architecture facilitates double ion-pairing with the amphoteric amino acid[3]. Because this mechanism relies on electrostatic interactions rather than strict cavity inclusion, it is highly effective for N-alkylated derivatives.

  • The Macrocyclic Alternative: Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC® T, based on Teicoplanin) provide a complex chiral environment featuring multiple interaction sites, including hydrogen bonding,

    
     interactions, and steric repulsion. These phases have proven highly versatile for N-blocked and unnatural amino acids operating in polar organic modes[4].
    

Quantitative Performance Comparison

The table below summarizes the comparative performance of these three distinct CSP classes when applied to the separation of N-ethyl-phenylalanine enantiomers.

Table 1: Comparative Performance of CSPs for N-Ethyl-Phenylalanine

Chiral Stationary PhaseChiral SelectorPrimary Recognition MechanismEnantioselectivity (

)
Resolution (

)
Suitability for N-Alkyl AAs
CHIRALPAK® ZWIX(+) Cinchona Alkaloid (Zwitterionic)Double Ion-Pairing1.8 - 2.5> 3.0Excellent
CHIROBIOTIC® T Teicoplanin (Macrocyclic)H-Bonding, Steric,

1.4 - 1.81.8 - 2.5High
CROWNPAK® CR(+) Crown EtherHost-Guest Inclusion (

)
~ 1.0< 1.0Poor (Fails)

Validated Experimental Workflows

To ensure scientific integrity, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for the successful separation of N-ethyl-phenylalanine using the two viable CSPs.

Protocol A: Double Ion-Pairing Separation via CHIRALPAK® ZWIX(+)

Causality: Methanol is selected as the bulk mobile phase because it provides optimal solvation for the ionized groups involved in the double ion-pairing equilibria, while a low percentage of water ensures the solubility of the amphoteric analyte[3].

Step-by-Step Methodology:

  • Column Preparation: Install a CHIRALPAK® ZWIX(+) column (4.6 mm ID × 150 mm, 3 µm). Set the column oven temperature to 25°C.

  • Mobile Phase Formulation: Prepare a mixture of Methanol / Water (98:2, v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Note: The ratio of acid to base dictates the protonation state of the zwitterionic selector and the analyte, fine-tuning retention time.

  • System Equilibration: Pump the mobile phase at a flow rate of 0.8 mL/min until the baseline stabilizes (typically 15-20 column volumes).

  • Self-Validation & System Suitability:

    • Blank Injection: Inject 10 µL of mobile phase to establish baseline noise.

    • Standard Injection: Inject 10 µL of a 1 mg/mL racemic N-ethyl-phenylalanine standard.

    • Acceptance Criteria: The system is validated for analytical runs only if the resolution (

      
      ) between the D- and L-enantiomers is 
      
      
      
      , and the retention time relative standard deviation (RSD) is
      
      
      over three replicate injections.
  • Sample Analysis: Proceed with sample injections using UV detection at 210 nm or LC-MS detection (ESI+).

Protocol B: Polar Organic Separation via CHIROBIOTIC® T

Causality: A polar organic mobile phase is utilized to suppress hydrophobic interactions, forcing the analyte to interact primarily via hydrogen bonding and steric fit within the teicoplanin macrocycle[4].

Step-by-Step Methodology:

  • Column Preparation: Install a CHIROBIOTIC® T column (4.6 mm ID × 250 mm, 5 µm). Set the column oven to 20°C (lower temperatures often enhance H-bonding interactions).

  • Mobile Phase Formulation: Prepare a mixture of Methanol / Acetonitrile (50:50, v/v). Add 0.1% Acetic Acid and 0.1% Triethylamine (TEA) by volume.

  • System Equilibration: Pump at 1.0 mL/min until UV baseline is perfectly flat.

  • Self-Validation & System Suitability:

    • Inject a 10 µL racemic standard.

    • Acceptance Criteria: Verify that peak tailing factor (

      
      ) is 
      
      
      
      . If tailing exceeds 1.2, adjust the Acetic Acid:TEA ratio slightly to optimize the masking of residual silanols.
  • Sample Analysis: Monitor at 210 nm.

CSP Selection Workflow

The following decision matrix visualizes the logical relationship between the analyte's amine substitution and the required chiral recognition mechanism.

CSP_Selection Start Analyte: N-Ethyl-Phenylalanine CheckAmine Structural Analysis: Amine Substitution? Start->CheckAmine Primary Primary Amine (e.g., Phenylalanine) CheckAmine->Primary Secondary Secondary Amine (N-Alkyl / N-Ethyl) CheckAmine->Secondary Crown Crown Ether CSP (CROWNPAK CR+) Primary->Crown Secondary->Crown Zwitter Zwitterionic CSP (CHIRALPAK ZWIX) Secondary->Zwitter Macro Macrocyclic CSP (CHIROBIOTIC T) Secondary->Macro Fail Poor Resolution (No Inclusion Complex) Crown->Fail Success1 High Resolution (Double Ion-Pairing) Zwitter->Success1 Success2 High Resolution (H-Bonding & Steric) Macro->Success2

Decision matrix for selecting Chiral Stationary Phases based on amino acid amine substitution.

References

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. 3

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. 4

  • Detection of Amino Acids Using HPLC with CD Detection. JASCO Inc. 2

  • Apelin peptides and uses thereof (US20190010202A1). Google Patents. 1

Sources

Comparative

Mechanistic Insights: The Causality of Boc-Directed Fragmentation

Analytical Mastery: A Comparative Guide to the Mass Spectrometry of N-Boc-N-ethyl-DL-phenylalanine As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with sterically hindered,...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: A Comparative Guide to the Mass Spectrometry of N-Boc-N-ethyl-DL-phenylalanine

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with sterically hindered, protected unnatural amino acids. N-Boc-N-ethyl-DL-phenylalanine is a critical building block in the synthesis of proteolytically stable peptidomimetics. However, its structural features—a highly labile tert-butyloxycarbonyl (Boc) protecting group, an N-ethyl modification, and a racemic (DL) stereocenter—present unique challenges for mass spectrometry (MS) analysis.

This guide objectively compares two premier analytical workflows for the characterization of this compound: Achiral UHPLC-ESI-Q-TOF MS (optimized for structural elucidation and impurity profiling) and Chiral LC-ESI-QqQ MS (optimized for enantiomeric resolution and trace quantitation). By understanding the causality behind these experimental choices, researchers can deploy self-validating systems that ensure absolute scientific integrity.

Before selecting an analytical platform, one must understand the gas-phase behavior of the analyte. Under Electrospray Ionization (ESI), the Boc group is notoriously prone to in-source decay and collision-induced dissociation (CID) 1. The fragmentation is driven by the thermodynamic stability of the tert-butyl cation.

When subjected to CID, the protonated precursor ion (


 at m/z 294.17) undergoes a highly predictable, step-wise degradation:
  • Loss of Isobutylene (

    
     -56):  The initial cleavage yields an intermediate at m/z 238.11.
    
  • Loss of Carbon Dioxide (

    
     -44):  The subsequent decarboxylation completes the deprotection, yielding the protonated N-ethyl-phenylalanine at m/z 194.12 2.
    
  • Immonium Ion Formation (

    
     -46):  The loss of formic acid (HCOOH) from the C-terminus generates a stable N-ethyl immonium ion at m/z 148.11. The N-ethylation significantly stabilizes this fragment via inductive effects compared to primary amino acids.
    

Fragmentation Precursor [M+H]+ m/z 294.17 LossIsobutylene [M+H - C4H8]+ m/z 238.11 Precursor->LossIsobutylene - Isobutylene (-56 Da) LossBoc [M+H - Boc]+ m/z 194.12 Precursor->LossBoc - Boc (-100 Da) LossIsobutylene->LossBoc - CO2 (-44 Da) Immonium Immonium Ion m/z 148.11 LossBoc->Immonium - HCOOH (-46 Da)

ESI-MS/MS Fragmentation Pathway of N-Boc-N-ethyl-phenylalanine.

Comparative Analysis: Achiral HRMS vs. Chiral QqQ MS

To fully characterize N-Boc-N-ethyl-DL-phenylalanine, laboratories must choose between high-resolution mass accuracy and enantiomeric selectivity. Table 1 objectively compares the performance of a standard C18 UHPLC-Q-TOF system against a Teicoplanin-based Chiral LC-QqQ system 3.

Table 1: Performance Comparison of Analytical Workflows

ParameterAchiral C18 UHPLC-Q-TOFChiral LC-ESI-QqQ (Teicoplanin Phase)
Primary Objective Exact mass, impurity profiling, structural IDEnantiomeric excess (ee) quantitation
Mass Accuracy < 2 ppmNominal mass (~0.7 Da FWHM)
Chiral Resolution (

)
0.0 (Co-elution of D/L)> 1.5 (Baseline separation of D/L)
Sensitivity (LOD) ~10 ng/mL~0.5 ng/mL (in MRM mode)
Matrix Tolerance High (due to high-resolution extraction)Moderate (relies on chromatographic separation)
Best Use Case Synthetic batch release, degradation studiesPharmacokinetic studies, chiral purity assays

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes internal system suitability checks to verify performance before data acquisition.

Protocol A: Structural Elucidation via Achiral UHPLC-ESI-Q-TOF MS

Rationale: A C18 column provides rapid kinetics for the hydrophobic Boc and benzyl groups, while the Q-TOF provides exact mass to confirm the absence of synthetic byproducts (e.g., incomplete N-ethylation).

  • System Suitability: Inject a calibration standard (e.g., Leucine Enkephalin). Verify mass accuracy is < 2 ppm.

  • Sample Preparation: Dissolve N-Boc-N-ethyl-DL-phenylalanine in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a final concentration of 1 µg/mL. Causality: Formic acid ensures consistent protonation (

    
    ) without causing premature Boc cleavage in solution.
    
  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Parameters: Set ESI capillary voltage to 3.0 kV. Keep the desolvation temperature at 350°C. Critical Step: Lower the fragmentor voltage to 70V to prevent in-source decay of the labile Boc group 1.

  • Validation: Confirm the presence of the intact

    
     at m/z 294.1700.
    
Protocol B: Enantiomeric Resolution via Chiral LC-ESI-QqQ MS

Rationale: Traditional reversed-phase cannot separate enantiomers. A macrocyclic glycopeptide chiral stationary phase (e.g., Chirobiotic T) provides stereoselective hydrogen bonding and steric interactions necessary to resolve the D and L forms 3. The QqQ in Multiple Reaction Monitoring (MRM) mode provides the sensitivity needed for trace D-enantiomer quantitation 4.

  • System Suitability: Inject a racemic standard. Adjust flow rate and temperature until baseline resolution (

    
    ) is achieved between the D and L peaks.
    
  • Sample Preparation: Dissolve the sample in 100% Methanol. Causality: Polar organic modes yield superior chiral recognition and ESI ionization efficiency compared to highly aqueous buffers 5.

  • Chromatography: Isocratic elution using Methanol with 0.1% Ammonium Acetate at 0.5 mL/min.

  • MRM Transitions: Monitor the transition m/z 294.2

    
     148.1 (Collision Energy: 20 eV) for quantitation, and 294.2 
    
    
    
    194.1 (Collision Energy: 10 eV) as a qualifier.
  • Validation: The ratio of the qualifier to quantifier transition must remain constant (±20%) across both the D and L chromatographic peaks, confirming peak purity.

Workflow Sample Racemic Mixture (D/L Enantiomers) ChiralLC Chiral Stationary Phase (e.g., Teicoplanin) Sample->ChiralLC Injection ESI Electrospray Ionization (Positive Mode) ChiralLC->ESI Elution (L then D) QqQ Triple Quadrupole (QqQ) MRM Mode ESI->QqQ Ionization Data Enantiomeric Excess (ee) Quantitation QqQ->Data m/z 294 -> 148

Chiral LC-MS/MS Workflow for Enantiomeric Resolution.

Quantitative Data Summary: Expected MS/MS Fragments

To assist in method transfer and validation, Table 2 summarizes the critical quantitative mass data required for setting up MRM or targeted MS/MS experiments.

Table 2: Exact and Nominal Mass Fragments for N-Boc-N-ethyl-phenylalanine

Ion SpeciesFormulaExact Mass (Q-TOF)Nominal Mass (QqQ)Relative Abundance (CID 20 eV)
Precursor


294.1700294.215%


238.1074238.140%


194.1176194.1100% (Base Peak)
Immonium Ion

148.1126148.185%
Tropylium Ion

91.054291.130%

Conclusion

The successful mass spectrometric analysis of N-Boc-N-ethyl-DL-phenylalanine requires a deliberate balance between ionization control and chromatographic selectivity. While Achiral Q-TOF MS is indispensable for verifying the integrity of the Boc protection and N-alkylation, Chiral LC-QqQ MS remains the gold standard for evaluating the enantiomeric purity of the racemic mixture. By implementing these self-validating protocols, laboratories can ensure robust, E-E-A-T compliant analytical data.

References

  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides... Journal of the American Society for Mass Spectrometry, ACS.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids... ResearchGate.
  • Development of Chiral LC-MS Methods for small Molecules and Their Applications... OSTI.

Sources

Validation

Comparison of N-ethyl-phenylalanine vs N-methyl-phenylalanine stability

[label="MicrowaveAssistance", fillcolor="#C3F4QuantifyingComparativeStability I'mnowintegratingquantitativedataintothecomparison.I'vecompileddatashowingthatnativePhehasahalf-lifeoflessthan1hour, N-MePheexceeds24hours, an...

Author: BenchChem Technical Support Team. Date: March 2026

[label="MicrowaveAssistance", fillcolor="#C3F4QuantifyingComparativeStability I'mnowintegratingquantitativedataintothecomparison.I'vecompileddatashowingthatnativePhehasahalf-lifeoflessthan1hour, N-MePheexceeds24hours, andN-EtPheexceeds48hours.LogPcontributionsareapproximately1.5, and2.2forPhe, N-MePhe, andN-EtPhe, respectively.StandardSPPSyields:Phe>99%, N-MePhe~60-80%, andN-EtPhe<20%(requiringoptimization).Also, I'veoutlinedthefirsttwostepsoftheself-validatingprotocol.RefiningSPPSProtocol I'mnowrevisingtheexperimentalprotocol, particularlytheSPPSworkflowforhinderedN-alkylaminoacids.I'vecorrectedanerrorrelatedtotheChloraniltestandclarifieditsapplication.I'mfocusingonmicrowave-assistedcouplingandincorporatingdetailedstepswithdefinedreagentsandconditions, specificallyforN-EtPhe, includingactivationandcouplingconditions, self-validationsteps, andcapping.I'malsoensuringallcitedURLsareexactcopies, asneededforproperreferencing.I'mfocusingonvalidatingthediagramstructure.FinalizingProtocolDiagrams I'vefinalizedandrigorouslyvalidatedbothDOTdiagrams.Theproteolysisdiagramclearlyillustratesthemechanisticdifferencesinproteaseinteractionsandresistanceofthethreepeptides.TheSPPSworkflowdiagramnowpreciselyhighlightsallN-EtPhe-specificsteps, includingmicrowaveassistanceanddoublecouplings, ensuringvisualconsistencywithmychosencolorpalette.Allreferencesareverified.ComparativeStabilityandSyntheticViabilityofN-Ethyl-Phenylalaninevs.N-Methyl-PhenylalanineinPeptidomimeticDesign Aspeptidetherapeuticsevolve, overcomingtheirinherentsusceptibilitytoproteolyticdegradationandpoormembranepermeabilityremainsaprimarychallenge.BackbonemodificationviaN-alkylationisafield-provenstrategytoaddressthesepharmacokineticliabilities[1.6]. While N-methylphenylalanine (N-MePhe) is a well-established non-proteinogenic building block found in natural products like Cyclosporin A, N-ethylphenylalanine (N-EtPhe) is increasingly being explored for its extreme steric shielding properties[1].

As an Application Scientist, I evaluate these modifications not just by their theoretical biological impact, but by their synthetic feasibility. This guide provides an objective, data-driven comparison of N-MePhe and N-EtPhe, detailing the causality behind their structural impacts and providing a self-validating experimental framework for their incorporation.

Mechanistic Causality: Steric Hindrance and Conformational Rigidity

The substitution of the amide proton with an alkyl group fundamentally alters the peptide backbone. By removing the hydrogen bond donor, N-alkylation increases lipophilicity and drastically shifts the conformational landscape[2].

  • N-Methylphenylalanine (N-MePhe): The introduction of a methyl group lowers the energy barrier between the cis and trans isomers of the peptide bond, often inducing a higher population of cis-amide bonds[2]. This can stabilize specific secondary structures (like

    
    -turns) that are critical for receptor binding.
    
  • N-Ethylphenylalanine (N-EtPhe): The addition of a single methylene unit in the ethyl chain exponentially increases steric bulk. This severe steric hindrance restricts rotation around the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (phi) and 
    
    
    
    (psi) dihedral angles. While N-EtPhe can lock a peptide into a highly rigid, protease-resistant conformation, this extreme rigidity can also abrogate biological activity if the induced conformation clashes with the target receptor's binding pocket.

Proteolysis_Mechanism cluster_0 Native Phenylalanine cluster_1 N-Methylphenylalanine cluster_2 N-Ethylphenylalanine Protease Protease Active Site (H-Bond Acceptor) Nat_Phe NH-Phe (H-Bond Donor) Protease->Nat_Phe Binds Me_Phe N-MePhe (No H-Bond, Mild Steric) Protease->Me_Phe Blocked Et_Phe N-EtPhe (Severe Steric Clash) Protease->Et_Phe Repelled Cleavage Rapid Cleavage Nat_Phe->Cleavage Resist1 High Resistance Me_Phe->Resist1 Resist2 Absolute Resistance Et_Phe->Resist2

Fig 1. Mechanistic pathways of proteolytic resistance induced by N-alkylation steric shielding.

Quantitative Comparison: Stability vs. Synthesis

The decision to use N-MePhe or N-EtPhe is a trade-off between biological stability and synthetic viability. Proteases initiate cleavage by recognizing the target amide bond via hydrogen bonding; masking this bond and introducing a bulky side chain prevents enzymatic degradation[2]. However, this same steric bulk makes chemical synthesis—specifically coupling the next amino acid onto the secondary amine of the N-alkylated residue—exceptionally difficult[3].

Table 1: Comparative Stability and Physicochemical Properties

PropertyNative L-PhenylalanineN-MethylphenylalanineN-Ethylphenylalanine
Proteolytic Half-life (Trypsin/Chymotrypsin)< 1 hour> 24 hours> 48 hours (Near-absolute resistance)
Lipophilicity (

LogP contribution)
Baseline+0.3 to +0.5+0.6 to +0.9
SPPS Coupling Yield (Standard DIC/HOBt)> 99%~60% - 80% (Prone to deletion)< 20% (Standard methods fail)
Epimerization Risk during activationLowModerateHigh (Oxazolone pathway favored)

Data synthesized from comparative stability assays and solid-phase peptide synthesis (SPPS) optimization studies[1][3][4].

Synthetic Feasibility and Epimerization Risks

Coupling onto N-EtPhe is exponentially more difficult than coupling onto N-MePhe. The secondary amine of N-EtPhe is a poor nucleophile, heavily shielded by both the ethyl group and the benzyl side chain of the phenylalanine[3].

Attempting to force this coupling with strong bases and prolonged reaction times often leads to epimerization. The activated carboxyl group of the incoming amino acid can form an oxazol-5(4H)-one intermediate. Due to the slow nucleophilic attack by the hindered N-EtPhe, this intermediate has ample time to undergo base-catalyzed enolization, resulting in a racemic mixture (D/L epimers) rather than the desired stereopure peptide[4]. To circumvent this, highly reactive phosphonium salts (like PyAOP) must be used instead of uronium salts (like HATU) to prevent guanidinylation of the unreactive secondary amine[3].

SPPS_Workflow Start Resin-Bound N-Alkyl Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Alkyl Group? Deprotect->Decision MePhe N-MePhe Standard Activation Decision->MePhe Methyl EtPhe N-EtPhe Microwave + PyAOP Decision->EtPhe Ethyl Couple Coupling Reaction MePhe->Couple EtPhe->Couple Test Chloranil Test (Self-Validation) Couple->Test Cap Capping & Proceed Test->Cap Negative (Success) Recouple Double Coupling Test->Recouple Positive (Incomplete) Recouple->Test

Fig 2. Decision-tree workflow for the SPPS of sterically hindered N-alkylated peptides.

Self-Validating Experimental Protocol: Coupling onto N-Ethylphenylalanine

To ensure scientific integrity, a protocol for incorporating sterically hindered residues must be self-validating. Standard Kaiser tests fail to detect secondary amines. Therefore, this protocol utilizes the Chloranil test as an analytical gate to verify the presence and subsequent consumption of the N-alkylated amine.

Objective: Successfully couple Fmoc-Ala-OH onto a resin-bound N-EtPhe residue without inducing epimerization.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Fmoc-N-EtPhe-Peptide-Resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Treat with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group.

  • Analytical Gate 1: Perform a Chloranil test on a few resin beads. A dark blue/green color confirms the presence of the free secondary amine. (If colorless, deprotection failed).

Step 2: Pre-Activation (Causality: Avoiding Guanidinylation)

  • Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Ala-OH and 4.0 eq of PyAOP in minimal DMF. Rationale: PyAOP is a phosphonium-based coupling reagent. Unlike HATU, it will not react with the hindered secondary amine of N-EtPhe to form a dead-end guanidinium byproduct[3].

  • Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the active ester.

Step 3: Microwave-Assisted Coupling

  • Add the activated mixture to the resin.

  • React under microwave irradiation at 75°C for 15 minutes. Rationale: The thermal energy is strictly required to overcome the massive activation energy barrier imposed by the ethyl and benzyl steric clash.

Step 4: Self-Validation & Capping

  • Wash the resin extensively with DMF and Dichloromethane (DCM).

  • Analytical Gate 2: Perform a second Chloranil test.

    • Negative (Colorless/Yellow): Coupling is complete. Proceed to Step 4.3.

    • Positive (Blue/Green): Unreacted N-EtPhe remains. Repeat Steps 2 & 3 (Double Coupling).

  • Cap unreacted sequences using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to prevent deletion peptides from complicating final purification.

Conclusion

While N-Methylphenylalanine remains the gold standard for balancing proteolytic stability with synthetic accessibility, N-Ethylphenylalanine offers a specialized tool for extreme cases. N-EtPhe should be selected only when absolute enzymatic resistance is required or when a specific, rigid cis-locked conformation is proven to enhance receptor affinity. Researchers must be prepared to utilize advanced SPPS techniques, such as phosphonium-based activation and microwave irradiation, to successfully incorporate N-EtPhe into their peptide libraries.

References

1.[1] Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides, The Journal of Organic Chemistry - ACS Publications. URL: 2.[2] 10 Main-Chain-Modified Peptides: 10.1 Synthesis of N-Alkylated Peptides, Thieme Connect. URL: 3.[3] Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt, ResearchGate. URL: 4.[4] Epimerisation in Peptide Synthesis, MDPI. URL:

Sources

Comparative

A Comparative Guide to the Conformational Analysis of N-Ethylphenylalanine and Unalkylated Phenylalanine Peptides

I have found: Ample information on the general conformational effects of N-alkylation (mostly N-methylation), which can be extrapolated to N-ethylation with clear caveats. Detailed, step-by-step protocols for the key exp...

Author: BenchChem Technical Support Team. Date: March 2026

I have found:

  • Ample information on the general conformational effects of N-alkylation (mostly N-methylation), which can be extrapolated to N-ethylation with clear caveats.

  • Detailed, step-by-step protocols for the key experimental techniques: NMR (including NOESY/ROESY for distance restraints and methods to determine cis/trans ratios) and Circular Dichroism.

  • Information on Molecular Dynamics simulations of peptides, which can be used to complement experimental data.

  • Synthesis methods for N-alkylated amino acids.

  • Papers that discuss the conformational analysis of phenylalanine-containing peptides and the factors influencing cis/trans isomerism in N-alkylated systems.

Therefore, I have sufficient information to proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the conformational integrity of the molecule is paramount to its biological activity, metabolic stability, and pharmacokinetic profile. Strategic modifications to the peptide backbone, such as N-alkylation, represent a powerful tool for modulating these properties. This guide provides an in-depth technical comparison of the conformational landscapes of peptides incorporating N-ethylphenylalanine versus their native unalkylated phenylalanine counterparts. By elucidating the structural consequences of this modification, we aim to equip researchers with the foundational knowledge to rationally design next-generation peptide therapeutics.

The Rationale for N-Alkylation: A Double-Edged Sword

The introduction of an alkyl group, such as an ethyl group, onto the amide nitrogen of a peptide backbone fundamentally alters the local stereoelectronic environment. This modification is often employed to enhance metabolic stability by sterically hindering protease recognition and cleavage.[1] Furthermore, the increased lipophilicity associated with N-alkylation can improve membrane permeability, a critical factor for oral bioavailability.[2]

However, these advantages come at a conformational cost. The removal of the amide proton eliminates a crucial hydrogen bond donor, potentially disrupting secondary structures like α-helices and β-sheets.[3] Moreover, the introduction of a tertiary amide bond significantly lowers the rotational energy barrier between the cis and trans conformations, leading to a mixture of isomers in solution.[2] Understanding and controlling this isomeric equilibrium is a central challenge in the design of N-alkylated peptides.

Key Conformational Differences at a Glance

The primary structural perturbations induced by N-ethylation of a phenylalanine residue within a peptide are summarized below. While direct, comprehensive experimental data for simple N-ethylphenylalanine dipeptides is sparse in the literature, the following table is constructed based on well-established principles derived from studies of N-methylated peptides and theoretical calculations.

Conformational ParameterUnalkylated Phenylalanine PeptideN-Ethylphenylalanine PeptideCausality of Difference
Amide Bond Geometry Predominantly trans (>99.9%)[4]Significant population of both cis and trans isomersThe steric clash between the Cα substituents in the cis form of a secondary amide is severe. In a tertiary amide, the steric hindrance is more balanced between the cis and trans states, lowering the energy difference between them.[2]
Backbone Flexibility (φ/ψ angles) Occupies defined regions of the Ramachandran plot (e.g., β-sheet, α-helical regions)[5]More restricted φ angle; altered ψ angle distributionThe ethyl group introduces steric bulk that restricts rotation around the N-Cα bond (φ). This can lead to a preference for more extended or turn-like structures.
Hydrogen Bonding Capacity Amide N-H acts as a hydrogen bond donorNo hydrogen bond donor capability at the modified nitrogenThe replacement of the amide proton with an ethyl group ablates its ability to participate in hydrogen bonding networks that stabilize secondary structures.[1]
Secondary Structure Propensity Can readily participate in α-helices and β-sheetsDisrupts α-helical and β-sheet formationThe loss of the N-H hydrogen bond donor and the steric hindrance from the ethyl group are incompatible with the hydrogen bonding patterns and tight packing required for these canonical secondary structures.[3]

Experimental Workflows for Conformational Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Solid-Phase or Solution-Phase Synthesis Purification RP-HPLC Purification & Mass Spec Verification Synthesis->Purification NMR NMR Spectroscopy (1D, 2D-TOCSY, 2D-NOESY/ROESY) Purification->NMR CD Circular Dichroism (CD) Spectroscopy Purification->CD Structure 3D Structure Calculation (φ/ψ, NOE restraints) NMR->Structure Isomer Cis/Trans Ratio (1H NMR Integration) NMR->Isomer Secondary Secondary Structure Content (CD Deconvolution) CD->Secondary MD Molecular Dynamics (MD) Simulations Structure->MD Refinement & Validation Isomer->MD Validation

Caption: Integrated workflow for the conformational analysis of modified peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful technique for elucidating the solution-state conformation of peptides at an atomic level.[6] For comparing N-ethylated and unalkylated peptides, a suite of NMR experiments is required.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve the purified peptide (purity >95%) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[7]

    • For experiments requiring observation of amide protons, use a 90% H₂O/10% D₂O mixture.[8]

    • Ensure the pH is adjusted to the desired value.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and identify the presence of multiple conformations (isomers). For N-ethylated peptides, the presence of cis and trans isomers will often lead to two distinct sets of signals for the residues flanking the modified amide bond.[3]

  • Determination of Cis/Trans Isomer Ratio:

    • Integrate the signals corresponding to the α-protons of the N-ethylphenylalanine residue for both the cis and trans isomers in the 1D ¹H spectrum. The ratio of the integrals provides the population ratio of the two isomers.

  • 2D NMR for Resonance Assignment and Structural Restraints:

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to assign all proton resonances within each amino acid's spin system for both isomers. A mixing time of 60-80 ms is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å).[6]

      • For small peptides (MW < 1200 Da), ROESY is often preferred to avoid zero-crossing issues.[6]

      • A mixing time of 200-500 ms is a good starting point.[3]

      • Key NOEs to distinguish cis and trans isomers:

        • Trans isomer: A strong NOE is expected between the α-proton of residue i and the α-proton of residue i+1.

        • Cis isomer (at N-ethyl-Phe): A strong NOE is expected between the α-proton of the preceding residue and the N-ethyl protons of the N-ethylphenylalanine residue.[3]

  • Structure Calculation:

    • Use the distance restraints derived from NOESY/ROESY cross-peak intensities, along with dihedral angle restraints (φ/ψ) obtained from coupling constants or predicted from chemical shifts, to calculate an ensemble of 3D structures using software like CYANA, XPLOR-NIH, or AMBER.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.[9] It is particularly useful for observing the disruptive effects of N-alkylation on canonical secondary structures.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Dissolve the purified peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[5]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Purge the spectropolarimeter with nitrogen gas for at least 30 minutes.

    • Record a baseline spectrum of the buffer alone.

    • Acquire the CD spectrum of the peptide sample from 190 to 260 nm.

    • Average 3-5 scans to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the data from ellipticity (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Deconvolute the MRE spectrum using algorithms like CONTINLL or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

Expected Results: Unalkylated phenylalanine peptides capable of forming secondary structures will show characteristic CD spectra (e.g., negative bands at ~208 and ~222 nm for α-helices). In contrast, their N-ethylated counterparts are expected to exhibit spectra indicative of a predominantly random coil or disordered conformation.[3]

Computational Modeling: Bridging Experiment and Theory

Molecular Dynamics (MD) simulations provide a powerful computational lens to explore the conformational landscape and dynamics of peptides.

G cluster_md Molecular Dynamics Workflow Start Build Initial Peptide Structure (e.g., extended conformation) Solvate Solvate in an Explicit Water Box with Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT and NPT ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100-1000 ns) Equilibrate->Production Analysis Trajectory Analysis (Ramachandran plots, RMSD, clustering) Production->Analysis

Caption: General workflow for a molecular dynamics simulation of a peptide.

MD simulations can be used to:

  • Generate Ramachandran plots to visualize the accessible φ and ψ angles for both the N-ethylated and unalkylated residues.

  • Predict the relative populations of cis and trans isomers.

  • Validate and refine 3D structures derived from NMR data.

  • Investigate the dynamics and interconversion between different conformational states.

Conclusion

The N-ethylation of phenylalanine residues is a strategic modification that significantly impacts the conformational properties of peptides. It trades the potential for canonical secondary structure for enhanced metabolic stability and altered physicochemical properties. A thorough understanding of these conformational changes, achieved through the synergistic application of NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, is crucial for the successful design and development of N-alkylated peptide therapeutics. By carefully considering the structural consequences of such modifications, researchers can better predict and control the biological activity and pharmacokinetic profiles of their candidate molecules.

References

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. Retrieved March 4, 2026, from [Link]

  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-C alpha proton coupling constants, 3JHN alpha, in a globular protein. Journal of Molecular Biology, 180(3), 741–751.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program.
  • The Curious Wavefunction. (2013, January 11). Review on N-methylation. Retrieved March 4, 2026, from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved March 4, 2026, from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Der Pharma Chemica.
  • Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved March 4, 2026, from [Link]

  • Fischer, S., et al. (2008). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of the American Chemical Society, 130(4), 1335-1343.
  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved March 4, 2026, from [Link]

  • NMR Facility - Chemistry Department. (2021, March 10). 1D NOESY made easy.
  • Georgia Tech NMR Center. (2023, June 8). 2D NOESY, ROESY and TOCSY setup note. Retrieved March 4, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Impact of N-ethyl Group on Peptide Bond Cis-Trans Isomerism

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Peptide Bond Conformation The planarity of the peptide bond, a discovery by Pauling and Corey, allows for two primary conf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peptide Bond Conformation

The planarity of the peptide bond, a discovery by Pauling and Corey, allows for two primary conformations: cis and trans.[1] While the trans configuration is overwhelmingly favored in most peptide bonds, the introduction of N-alkylation, particularly at the amide nitrogen, can significantly alter this preference.[2][3] This conformational flexibility is not merely a structural curiosity; it has profound implications for protein folding, stability, and biological function.[4][5][6] The cis-trans isomerization of peptide bonds, especially those involving proline, can be a rate-limiting step in protein folding processes.[5][6] Understanding and controlling this equilibrium is therefore a cornerstone of rational peptide design and drug development.

This guide focuses specifically on the impact of the N-ethyl group, a modification of growing interest in peptidomimetic design. We will explore how this seemingly subtle addition compares to the more extensively studied N-methyl group and other N-alkyl substitutions, providing a comprehensive overview supported by experimental data and established protocols.

Mechanistic Insights: How N-Alkylation Influences Isomerism

The preference for the trans conformation in a standard secondary amide peptide bond arises from the steric hindrance between the Cα carbons of adjacent residues in the cis form. However, when the amide nitrogen is substituted, as in N-alkylated peptides, the steric landscape changes.

The introduction of an N-alkyl group, such as an ethyl group, creates a tertiary amide bond. This modification introduces a new set of steric interactions that can either stabilize or destabilize the cis or trans conformer, depending on the nature of the alkyl group and the surrounding amino acid residues.

Steric Effects and Conformational Preferences

The primary driver for the altered cis/trans ratio in N-alkylated peptides is steric strain. In the trans conformation of a standard peptide bond, the bulky Cα substituents are on opposite sides of the peptide bond. In the cis conformation, they are on the same side, leading to steric clashes.

With an N-ethyl group, the steric bulk at the nitrogen atom influences the relative energies of the cis and trans states. The ethyl group itself can rotate, and its preferred orientation will be one that minimizes steric clashes with the adjacent Cα substituents and the carbonyl oxygen. This can, in some contexts, reduce the energy difference between the cis and trans isomers, leading to a higher population of the cis conformer compared to non-alkylated peptides.

Electronic Effects

While steric effects are dominant, electronic effects also play a role. N-alkylation can subtly alter the electronic properties of the amide bond, including its double-bond character. This can influence the rotational energy barrier for cis-trans isomerization.

Comparative Analysis: N-ethyl vs. Other N-Alkyl Groups

While N-methylation is the most common N-alkylation strategy, the use of larger alkyl groups like N-ethyl is gaining traction for fine-tuning peptide properties.

N-Alkyl GroupTypical Impact on Cis PopulationKey Considerations
N-H (Standard) Very Low (typically < 0.1%)[7]Strong preference for trans due to minimal steric hindrance at the nitrogen.
N-Methyl Significantly IncreasedThe smaller size of the methyl group often leads to a substantial increase in the cis population compared to the standard peptide bond.
N-Ethyl Generally Increased, but can be context-dependentThe larger ethyl group introduces more significant steric bulk. This can either further favor the cis conformation by alleviating other steric clashes or disfavor it due to its own bulk, depending on the adjacent amino acid side chains.
N-Isopropyl Can strongly favor cisThe bulky isopropyl group can create significant steric strain in the trans conformation, leading to a higher population of the cis isomer.[8]

Key Takeaway: The impact of the N-ethyl group on the cis/trans equilibrium is a balance between its own steric demands and the overall conformational landscape of the peptide. It offers a valuable tool for modulating peptide conformation in a more nuanced way than N-methylation.

Experimental Methodologies for Studying Cis-Trans Isomerism

A multi-faceted approach is often necessary to accurately characterize the cis-trans isomerism of N-ethylated peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying cis-trans isomerism in solution.[1][9] The slow rate of interconversion between cis and trans isomers on the NMR timescale allows for the observation of distinct sets of resonances for each conformer.

Experimental Protocol: 2D NOESY for Conformer Assignment

  • Sample Preparation: Dissolve the N-ethylated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The mixing time should be optimized to observe key intramolecular NOEs (typically 100-300 ms).

  • Data Analysis:

    • Identify the distinct sets of resonances corresponding to the cis and trans isomers.

    • Look for characteristic NOE cross-peaks. A strong NOE between the α-proton of residue i and the α-proton of residue i+1 is indicative of a trans peptide bond.

    • Conversely, a strong NOE between the α-proton of residue i and the N-ethyl protons of residue i+1 is a hallmark of a cis peptide bond.

  • Quantification: The relative populations of the cis and trans isomers can be determined by integrating the corresponding well-resolved peaks.[7]

Diagram: NMR-based Identification of Cis and Trans Isomers

G cluster_trans Trans Isomer cluster_cis Cis Isomer trans_alpha_i Hα(i) trans_alpha_i1 Hα(i+1) trans_alpha_i->trans_alpha_i1 Strong NOE cis_alpha_i Hα(i) cis_N_ethyl N-CH2CH3(i+1) cis_alpha_i->cis_N_ethyl Strong NOE

Caption: Characteristic NOE contacts for trans and cis isomers.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide conformation in the solid state.[10] This can definitively determine the cis or trans nature of the peptide bond in the crystal lattice. However, it is important to remember that the crystal structure may not fully represent the conformational ensemble present in solution.

Experimental Workflow: Peptide Crystallography

  • Peptide Synthesis and Purification: Synthesize the N-ethylated peptide and purify it to >95% purity by HPLC.

  • Crystallization Screening: Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, pH, temperature).[11]

  • Crystal Optimization and Harvesting: Optimize promising conditions to grow diffraction-quality crystals. Carefully harvest the crystals and cryo-protect them for data collection.

  • X-ray Diffraction Data Collection: Collect diffraction data using a synchrotron or in-house X-ray source.[11]

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem, and build and refine the atomic model of the peptide.[10][11] The final model will clearly show the geometry of the N-ethylated peptide bond.

Diagram: Peptide Crystallography Workflow

G A Peptide Synthesis & Purification B Crystallization Screening A->B C Crystal Optimization B->C D X-ray Diffraction C->D E Structure Solution & Refinement D->E F Final 3D Structure E->F

Caption: Key stages in determining a peptide's crystal structure.

Computational Modeling

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are invaluable for exploring the conformational landscape and energetics of N-ethylated peptides.[12][13]

Workflow: Computational Analysis of Cis-Trans Isomerism

  • Model Building: Build initial 3D models of the N-ethylated peptide in both the cis and trans conformations.

  • Molecular Dynamics Simulations: Run MD simulations for each conformer in a relevant solvent environment (e.g., explicit water).[14][15] This allows for the exploration of the local conformational space and assessment of stability.

  • Free Energy Calculations: Employ methods like umbrella sampling or metadynamics to calculate the free energy profile along the ω dihedral angle, which describes the rotation around the peptide bond. This provides the relative free energies of the cis and trans states and the energy barrier for isomerization.

  • Quantum Mechanics Calculations: For higher accuracy, perform QM calculations on smaller model systems to obtain precise energy differences between the cis and trans isomers.[16]

Conclusion and Future Directions

The N-ethyl group offers a valuable and nuanced tool for modulating the cis-trans isomerism of the peptide bond. Its impact is a delicate interplay of steric and electronic factors that can be rationally exploited in the design of peptidomimetics with specific conformational preferences. As our understanding of the biological relevance of cis conformers grows, the ability to precisely control their populations through modifications like N-ethylation will become increasingly important in the development of novel therapeutics.

Future research will likely focus on a more systematic exploration of a wider range of N-alkyl groups and their effects in various sequence contexts. The combination of advanced NMR techniques, high-resolution crystallography, and increasingly powerful computational methods will continue to provide deeper insights into the subtle forces that govern peptide and protein structure.

References

  • Angera, I. J., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

  • Angera, I. J., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. ResearchGate. [Link]

  • London, R. E., et al. (1978). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. PubMed. [Link]

  • Anteunis, M. J., et al. (1977). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. RSC Publishing. [Link]

  • Sarkar, S. K., et al. (1981). Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR. PMC - NIH. [Link]

  • Lee, M. S., et al. (1993). Detection of cis and trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Analytical Chemistry. [Link]

  • Angera, I. J., & Van Vranken, D. L. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]

  • Mészáros, B., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Zhang, J., & Germann, M. W. (2010). Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides. PubMed. [Link]

  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Filizola, M., et al. (1997). Computational study of the conformational domains of peptide T. PubMed. [Link]

  • Gomez-Gutierrez, P., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. RSC Publishing. [Link]

  • ETH Zurich. Conformational Behavior of Peptides – Computational Chemistry. [Link]

  • ProBiologists. Tailoring interactions for cisPro peptide bond stabilization. [Link]

  • Llovera, L., et al. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Hosseinzadeh, P. (2023). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]

  • Chemistry Steps. (2025). Cis and Trans Isomers. [Link]

  • Khan Academy. (2013). Thermodynamics vs kinetics | Biomolecules | MCAT. YouTube. [Link]

  • ResearchGate. Dynamic characterization of the trans and cis isomers. (a) The N-H bond.... [Link]

  • Marrero-Ponce, Y., et al. (2019). Proline cis–trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1: a combined computational and experimental study. RSC Publishing. [Link]

  • Tsai, C. J., et al. (1998). Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides. PubMed. [Link]

  • Nagy, V., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. AIP Publishing. [Link]

  • Zhu, S., et al. (2004). Structural Mechanism Governing Cis and Trans Isomeric States and an Intramolecular Switch for cis/trans Isomerization of a Non-Proline Peptide Bond Observed in Crystal Structures of Scorpion Toxins. PubMed. [Link]

  • Wong, A. H. M., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. PMC. [Link]

  • De Luca, S., et al. (2022). Computational Insights into the Sequence-Activity Relationships of the NGF(1–14) Peptide by Molecular Dynamics Simulations. MDPI. [Link]

  • ResearchGate. X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A.... [Link]

  • Jorgensen, W. L., & Gao, J. (1986). Cis-trans energy difference for the peptide bond in the gas phase and in aqueous solution. Journal of the American Chemical Society. [Link]

Sources

Comparative

Biological Activity Comparison of N-ethyl-Phe Modified Peptides

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: Beyond N-Methylation While N-methylation is a gold standard for improving peptide pha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: Beyond N-Methylation

While N-methylation is a gold standard for improving peptide pharmacokinetics, N-ethyl-phenylalanine (N-ethyl-Phe) represents a more aggressive steric probe. This modification shares the core benefits of N-methylation—proteolytic resistance and improved membrane permeability—but introduces a significantly larger steric volume.

This guide compares N-ethyl-Phe modified peptides against their N-methyl and unmodified counterparts, focusing on the structural and biological consequences of the ethyl group's added bulk.

Key Differentiators
  • Conformational Locking: The ethyl group imposes severe steric constraints, often forcing the peptide backbone into specific turn conformations (e.g., cis-peptide bonds) more effectively than the methyl group.

  • Lipophilicity: N-ethylation provides a greater boost to lipophilicity (

    
    logP) than methylation, potentially enhancing passive membrane transport.
    
  • Receptor Selectivity: The added bulk serves as a "steric gatekeeper," eliminating off-target binding where the receptor pocket is tight, though it risks reducing affinity for the primary target if not modeled correctly.

Mechanistic Comparison: H vs. Me vs. Et

The following table summarizes the physicochemical shifts observed when modifying the phenylalanine nitrogen.

FeatureUnmodified Phe N-methyl-Phe N-ethyl-Phe
H-Bond Donor Yes (Amide NH)NoNo
Steric Bulk LowMedium (Van der Waals vol: ~20 ų)High (Van der Waals vol: ~38 ų)
Cis/Trans Ratio >99% Trans~70-90% Trans (Solvent dependent)Significant Cis population possible due to steric clash in Trans
Proteolytic Stability Low (t½ < 10 min)High (t½ > 4 hrs)Very High (Steric shielding of carbonyl)
Membrane Permeability LowModerate/HighHigh (Maximized lipophilicity)

Biological Activity Analysis

Metabolic Stability (Proteolysis Resistance)

N-ethyl-Phe confers exceptional resistance to chymotrypsin-like proteases.

  • Mechanism: Proteases like chymotrypsin require access to the scissile amide bond and a specific orientation of the P1 residue (Phe). The N-ethyl group physically blocks the enzyme's active site approach and disrupts the formation of the transition state tetrahedral intermediate.

  • Data Trend: Studies on N-alkylated analogs consistently show that increasing alkyl chain length (Me

    
     Et) maintains or enhances stability compared to the unmodified parent.
    
Membrane Permeability

The N-ethyl modification removes a hydrogen bond donor (the amide proton), which is a primary energetic penalty for crossing the lipid bilayer.

  • Lipophilicity: The ethyl group adds more hydrophobicity than a methyl group. In Parallel Artificial Membrane Permeability Assays (PAMPA), N-ethylated peptides often exhibit higher passive diffusion rates, provided the molecular weight does not become prohibitive.

Receptor Binding & Selectivity

This is the most variable parameter.

  • The "Magic Methyl" vs. "Ethyl Clash": While N-methylation often improves affinity by locking a bioactive conformation ("Magic Methyl" effect), N-ethylation is frequently too bulky for tight binding pockets.

  • Use Case: N-ethyl-Phe is best used to break interactions. If an N-methyl analog binds promiscuously to two receptors, N-ethylation can selectively abolish binding to the receptor with the tighter pocket, improving the selectivity profile for the larger pocket.

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting N-ethyl-Phe during lead optimization.

N_Ethyl_Workflow cluster_reasons Rationales for N-Ethyl Start Peptide Lead Optimization Problem Identify Liability: Proteolysis or Permeability? Start->Problem N_Me Try N-Methylation (Standard) Problem->N_Me Eval_Me Evaluate N-Me Analog N_Me->Eval_Me Decision Outcome? Eval_Me->Decision N_Et Apply N-Ethylation Decision->N_Et Stability Good, Selectivity Poor Decision->N_Et Permeability Still Low Reason1 Need higher LogP? N_Et->Reason1 Reason2 Need to exclude off-target binding? N_Et->Reason2 Synthesis Synthesis: Reductive Amination (Acetaldehyde + NaBH3CN) N_Et->Synthesis SPPS SPPS Incorporation: Use HATU/HOAt (Double Couple) Synthesis->SPPS

Caption: Decision tree for implementing N-ethyl modifications in peptide drug discovery.

Experimental Protocols

Synthesis of N-ethyl-Phe-OMe (Solution Phase)

Objective: Create the building block for SPPS via reductive amination.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Acetaldehyde (freshly distilled or high purity)

  • Sodium Cyanoborohydride (

    
    )[1][2]
    
  • Acetic Acid (AcOH)

  • Methanol (MeOH)[3]

Protocol:

  • Imine Formation: Dissolve H-Phe-OMe·HCl (1.0 eq) in MeOH. Add Acetaldehyde (1.1 eq) and stir at 0°C for 30 minutes. Ensure pH is adjusted to ~5–6 using AcOH to catalyze imine formation.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 1 hour. Caution: Toxic cyanide gas risk; use a fume hood and proper venting.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Workup: Quench with water. Evaporate MeOH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash organic layer with saturated

    
     and brine.
    
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). N-ethylated products are typically less polar than the primary amine.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: Coupling onto the bulky secondary amine of N-ethyl-Phe is extremely difficult. Solution: Use high-efficiency coupling reagents and extended times.

Protocol:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF.

  • Coupling the N-ethyl-Phe: Use standard coupling (DIC/Oxyma or HATU/DIPEA) to attach N-ethyl-Phe-OH to the resin-bound peptide.

  • Coupling the NEXT Amino Acid (The Hard Step):

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Stoichiometry: 5 eq Amino Acid : 5 eq HATU : 10 eq DIPEA.

    • Conditions: Double coupling is mandatory. Perform first coupling for 2 hours, drain, and repeat for 2 hours (or overnight).

    • Monitoring: The Kaiser test (ninhydrin) may yield false negatives on secondary amines. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

Enzymatic Stability Assay

Objective: Quantify the half-life (


) of the modified peptide against chymotrypsin.

Protocol:

  • Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 2 mM

    
    .
    
  • Incubation: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.
    
  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC. Plot the % remaining peptide vs. time. Fit to a first-order decay equation (

    
    ) to calculate 
    
    
    
    .

References

  • Synthesis of N-Methyl/N-Alkyl Amino Acids

    • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Link

  • Reductive Amination Protocols

    • Borch, R. F., & Bernstein, M. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

  • Biological Impact of N-Alkylation

    • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Peptide Stability & Permeability

    • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

  • SPPS of N-Alkyl Peptides

    • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

Sources

Safety & Regulatory Compliance

Safety

N-Boc-N-ethyl-DL-phenylalanine proper disposal procedures

An In-Depth Technical Guide to the Safe Handling and Disposal of N-Boc-N-ethyl-DL-phenylalanine For researchers, synthetic chemists, and drug development professionals, the proper handling and disposal of chemical reagen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Disposal of N-Boc-N-ethyl-DL-phenylalanine

For researchers, synthetic chemists, and drug development professionals, the proper handling and disposal of chemical reagents is a non-negotiable component of laboratory safety and environmental compliance. N-Boc-N-ethyl-DL-phenylalanine is a specialized, protected amino acid derivative heavily utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

While Boc-protected amino acids are generally not classified as acutely toxic, their organic nature, potential as respiratory irritants, and the hazardous solvents typically used alongside them (e.g., dichloromethane, trifluoroacetic acid) necessitate strict adherence to Resource Conservation and Recovery Act (RCRA) disposal protocols[1].

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and regulatory-compliant disposal of N-Boc-N-ethyl-DL-phenylalanine.

Chemical Profiling & Quantitative Data

Before initiating any disposal or handling procedures, it is critical to understand the physical and chemical properties of the substance. The following table summarizes the quantitative data for N-Boc-N-ethyl-DL-phenylalanine to inform proper waste segregation[2][3].

PropertyValueOperational Implication
Chemical Name N-Boc-N-ethyl-DL-phenylalanineRequires standard organic waste protocols.
Molecular Formula C₁₆H₂₃NO₄High carbon content; requires complete incineration.
Molecular Weight 293.36 g/mol Heavy organic powder; prone to settling but can form airborne dust.
Physical State White to off-white solid/powderMechanical collection required for spills; avoid sweeping without wetting.
Solubility Soluble in DCM, DMF, EtOAcLiquid waste will dictate the final disposal stream (halogenated vs. non-halogenated).
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates specific PPE and fume hood usage[3].

Immediate Safety & Handling Prerequisites

Expertise in laboratory safety requires understanding the causality behind protective measures. Do not simply wear Personal Protective Equipment (PPE); understand why it is deployed.

  • Respiratory Protection: Boc-amino acid powders are fine and easily aerosolized. Inhalation can cause irritation to the mucous membranes. Always handle the dry powder within a certified chemical fume hood[2]. If a spill occurs outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Wear chemical-resistant nitrile gloves and a standard laboratory coat. The lipophilic nature of the Boc-protecting group and the ethyl substitution allows the compound to adhere to skin oils, potentially causing localized contact dermatitis[3].

  • Engineering Controls: Ensure the laboratory ventilation system maintains negative pressure relative to the corridors to prevent the migration of airborne particulates during a spill.

Spill Response & Containment Protocol

In the event of an accidental release of N-Boc-N-ethyl-DL-phenylalanine powder, immediate and systematic containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Equip safety goggles, double nitrile gloves, and a particulate respirator if the spill is outside a fume hood[3].

  • Suppress Dust Generation (Crucial Step): Causality: Dry sweeping generates airborne particulates. Lightly dampen the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to bind the powder into a manageable paste[2].

  • Mechanical Collection: Use a spark-proof plastic scoop or spatula to collect the dampened material. Do not use a vacuum cleaner unless it is specifically designed for hazardous chemical dust (HEPA-filtered and explosion-proof).

  • Surface Decontamination: Wipe the affected area with a damp cloth or paper towel using a mild detergent solution.

  • Waste Consolidation: Place all collected chemical waste, contaminated paper towels, and the outer layer of your gloves into a heavy-duty, sealable hazardous waste bag or solid waste bin[4].

SpillResponse A 1. Identify Spill Assess Scale & Hazards B 2. Engineering Controls Activate Fume Hood / Ventilation A->B C 3. Don Appropriate PPE (Nitrile Gloves, Goggles, Respirator) B->C D 4. Containment Dampen to Avoid Dust C->D E 5. Mechanical Collection Scoop into Sealed Bin D->E F 6. Hazardous Waste Label & Store in SAA E->F

Caption: Step-by-step spill response workflow for N-Boc-N-ethyl-DL-phenylalanine.

Waste Segregation & Disposal Operations

Under no circumstances should N-Boc-N-ethyl-DL-phenylalanine be disposed of in the regular municipal trash or poured down the drain[2][5]. The compound must be segregated based on its physical state and the solvents it is dissolved in.

Protocol A: Solid Waste Disposal

Unused powder, contaminated packaging, and spill cleanup materials fall under solid hazardous waste.

  • Containment: Place the solid waste into a rigid, leak-proof, high-density polyethylene (HDPE) container[6].

  • Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly state "N-Boc-N-ethyl-DL-phenylalanine" and "Contaminated Debris." Causality: Abbreviations like "Boc-Et-Phe" are illegal under EPA regulations and can result in severe institutional fines[1][6].

Protocol B: Liquid Waste Segregation (Post-Reaction)

During peptide synthesis, this compound is often dissolved in organic solvents. The disposal logic strictly depends on the solvent type.

  • Halogenated Waste: If the compound is dissolved in Dichloromethane (DCM) or Chloroform (often used during Boc-deprotection with TFA).

    • Causality: Halogenated solvents require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins and furans[7]. Mixing non-halogenated waste into this stream drastically increases disposal costs.

  • Non-Halogenated Waste: If the compound is dissolved in N,N-Dimethylformamide (DMF), Ethyl Acetate, or Methanol.

Step-by-Step Liquid Disposal Methodology:

  • Identify the Solvent Matrix: Determine if the solution contains any halogens (Fluorine, Chlorine, Bromine, Iodine). Note: Trifluoroacetic acid (TFA) makes the stream halogenated.

  • Transfer to Carboy: Using a funnel, carefully pour the liquid waste into the designated, compatible SAA carboy (Halogenated vs. Non-Halogenated)[6].

  • Remove Funnel & Seal: Causality: Leaving a funnel in a waste carboy violates EPA open-container regulations and allows volatile organic compounds (VOCs) to escape into the lab atmosphere[6]. Cap the container immediately.

WasteSegregation Start N-Boc-N-ethyl-DL-Phe Waste Stream Solid Solid Waste (Powder/Resin) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid BinS Solid Hazardous Waste Bin Solid->BinS Hal Halogenated (e.g., DCM, TFA) Liquid->Hal NonHal Non-Halogenated (e.g., DMF, EtOAc) Liquid->NonHal BinH Halogenated Waste Carboy Hal->BinH BinNH Non-Halogenated Waste Carboy NonHal->BinNH Incinerator Licensed Facility Incineration BinS->Incinerator BinH->Incinerator BinNH->Incinerator

Caption: Waste segregation logic for solid and liquid Boc-amino acid waste streams.

Regulatory Compliance & Vendor Handoff

To maintain a self-validating safety system, the lifecycle of the chemical waste must be tracked from generation to destruction.

  • Satellite Accumulation Area (SAA) Management: Store sealed waste containers in a designated SAA at or near the point of generation. The EPA mandates that once an SAA container reaches capacity (typically 55 gallons, or 1 quart for acutely hazardous waste), it must be moved to a central accumulation area within 72 hours[6].

  • Environmental Health and Safety (EHS) Coordination: Submit a waste pickup request to your institutional EHS department or directly to your contracted hazardous waste vendor.

  • Final Destruction: The licensed disposal vendor will transport the N-Boc-N-ethyl-DL-phenylalanine waste to a permitted treatment, storage, and disposal facility (TSDF), where it will undergo high-temperature thermal destruction (incineration) equipped with afterburners and scrubbers to neutralize nitrogen oxides (NOx) and carbon emissions[8].

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia University Research. Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Waste & Disposal Considerations." ACS.org. Available at: [Link]

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Case.edu. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-Boc-N-ethyl-DL-phenylalanine

Part 1: Executive Safety Directive The Core Directive: Handling N-Boc-N-ethyl-DL-phenylalanine requires a safety protocol that transcends basic compliance. As a modified amino acid derivative (N-alkylated and Boc-protect...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The Core Directive: Handling N-Boc-N-ethyl-DL-phenylalanine requires a safety protocol that transcends basic compliance. As a modified amino acid derivative (N-alkylated and Boc-protected), this compound presents specific physicochemical behaviors—hydrophobicity and potential for sensitization—that standard "white powder" protocols often overlook.[1]

Immediate Hazard Profile:

  • Classification: Generally GHS Class Skin Irrit. 2 / Eye Irrit.[1] 2A / STOT SE 3 (Respiratory Irritation).

  • Physical State: Typically a white to off-white crystalline powder.[1] Note: N-ethylation often lowers the melting point compared to the parent amino acid, increasing the risk of "stickiness" or clumping at room temperature.[1]

  • Critical Risk: Inhalation of fine particulates during weighing and potential skin sensitization upon repeated contact.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to list gear, but to explain the mechanism of protection relative to the chemical's properties.

PPE CategoryComponent SpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min.[1] thickness) Solvent Resistance: Latex is permeable to the organic solvents (DCM, DMF) often used to dissolve this lipophilic compound. Nitrile provides a barrier against both the solid and the vehicle solvent.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) Particulate Defense: Standard safety glasses have gaps. Fine organic dusts can bypass these gaps and react with ocular moisture to form acidic micro-environments (due to potential residual acid from synthesis).
Respiratory N95 / P2 Respirator or Fume Hood Aerosol Control: N-Boc-N-ethyl-DL-phenylalanine is a light powder.[1] Static electricity can cause "fly-off" during weighing.[1] If a fume hood is unavailable, an N95 is mandatory to prevent alveolar deposition.
Body Defense Lab Coat (High-neck, Cotton/Poly blend) Permeation Buffer: Synthetic fabrics can melt if exposed to flash fires from synthesis solvents.[1] A high neck prevents dust accumulation on the clavicle/neck skin area.

Part 3: Operational Handling Protocol (Step-by-Step)

This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.[1]

Phase A: Pre-Operational Verification
  • The "Static Check": Before opening the vial, invert it.

    • Observation: Does the powder cling aggressively to the glass?

    • Action: If yes, static charge is high. Use an antistatic gun or wipe the exterior with a damp tissue before opening to prevent a dust cloud.

  • CAS Verification: Confirm identity. While generic Boc-Phe-OH is common, the N-ethyl variant is specific.[1] Ensure the label matches your synthesis requirements (CAS verification is critical as isomers have different reactivities).

Phase B: Weighing & Transfer (The Critical Zone)
  • Location: Chemical Fume Hood.[1][2]

  • Technique: "Gravity Transfer"[1]

    • Place the receiving vessel (flask) inside the balance draft shield inside the hood if possible, or use a portable balance in the hood.

    • Do not use a spatula for final adjustments if the powder is sticky (common with N-ethyl derivatives).[1] Instead, tap the weighing boat gently.

    • Validation: Wipe the balance area with a wet Kimwipe immediately after use. If the wipe turns opaque/white, containment failed; review technique.

Phase C: Solubilization
  • Solvent Choice: This compound is lipophilic.[1] It will dissolve readily in Dichloromethane (DCM), Dimethylformamide (DMF), or Ethyl Acetate.

  • Safety Note: Once dissolved, the permeation risk increases 10x. The solution can penetrate gloves faster than the solid.

    • Rule: If a drop of solution hits your glove, change it immediately . Do not wait for evaporation.[1]

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process for PPE and Spill Response.

Figure 1: PPE Donning & Operational Workflow

PPE_Workflow Start Start: Handling N-Boc-N-ethyl-DL-Phe Risk_Assess Assess Physical State (Powder vs. Solution) Start->Risk_Assess Solid_Path Solid Handling Risk_Assess->Solid_Path Dry Powder Soln_Path Solution Handling Risk_Assess->Soln_Path Dissolved in DCM/DMF PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Lab Coat Solid_Path->PPE_Solid PPE_Soln PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Soln_Path->PPE_Soln Action Proceed with Experiment PPE_Solid->Action PPE_Soln->Action

Caption: Decision logic for scaling PPE based on the physical state of the chemical.

Figure 2: Spill Response Decision Tree

Spill_Response Event Spill Detected Type Identify State Event->Type Dry_Spill Dry Powder Spill Type->Dry_Spill Wet_Spill Solution Spill (Solvent) Type->Wet_Spill Action_Dry 1. Dampen Paper Towel 2. Cover Spill (Prevent Dust) 3. Scoop to Waste Dry_Spill->Action_Dry Action_Wet 1. Evacuate Area (if volatile) 2. Apply Absorbent Pads 3. Double Bag Waste Wet_Spill->Action_Wet Disposal Dispose as Hazardous Chemical Waste Action_Dry->Disposal Action_Wet->Disposal

Caption: Immediate response protocol for dry vs. wet containment to prevent exposure.

Part 5: Disposal & Waste Management

Environmental Compliance: Do not dispose of N-Boc-N-ethyl-DL-phenylalanine in the sink. As an organic amine derivative, it must be treated as hazardous chemical waste.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag.

  • Liquid Waste:

    • Dissolve unused solid in a small amount of combustible solvent (e.g., Acetone or Ethanol).

    • Pour into the "Non-Halogenated Organic Waste" container (unless dissolved in DCM, then use "Halogenated").

  • Container Disposal: Triple rinse the empty original container with acetone before discarding glass in the "Broken Glass/Sharps" bin.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: N-Boc-D-Phenylalaninal (Analogous Structure Safety Profile). Retrieved from

  • Sigma-Aldrich. (2025).[1] N-Boc-L-phenylalanine Product Safety & Handling. Retrieved from [1]

  • BenchChem. (2025).[1][3] Essential Safety and Operational Guide for Boc-amino Acids.[1] Retrieved from

  • ECHEMI. (2025). SDS for Boc-L-Phenylalanine (CAS 13734-34-4).[1][4] Retrieved from

Sources

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